methyl-benzoate,zafirlukast,
Description
Evolution of Chemical Compound Research Methodologies
The journey of chemical compound research methodologies is a testament to human ingenuity and the relentless pursuit of knowledge. Initially, the field was heavily reliant on classical, observation-based techniques. solubilityofthings.com The era of alchemy, for instance, laid some of the foundational groundwork by developing laboratory techniques, though it was intertwined with mystical elements. solubilityofthings.com The scientific revolution in the 17th century marked a pivotal shift towards empirical methods, championed by figures like Robert Boyle, who advocated for systematic experimentation. solubilityofthings.com
The 20th and 21st centuries have witnessed an explosion of advanced analytical and computational methods. The development of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, alongside chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), has enabled chemists to identify, quantify, and characterize compounds with unprecedented precision. numberanalytics.com
More recently, computational chemistry has emerged as a powerful tool, merging chemistry with computer science to simulate and predict chemical phenomena. sparkl.me Techniques like molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) allow researchers to model molecular structures, predict their properties, and understand reaction mechanisms at a molecular level. numberanalytics.com This computational approach accelerates research in diverse areas, including drug discovery and materials science. sparkl.me Furthermore, evolutionary strategies are now being used in laboratories to identify biopolymers with novel activities by subjecting large libraries of nucleic acids or proteins to selective pressures.
Interdisciplinary Approaches in Contemporary Chemical Compound Studies
The complexity of modern scientific challenges necessitates a departure from siloed research. Contemporary chemical compound studies are increasingly characterized by their interdisciplinary nature, integrating principles and techniques from various scientific domains. solubilityofthings.com This collaborative approach fosters innovation and provides a more holistic understanding of complex systems. solubilityofthings.com
The intersection of chemistry and biology, for example, has given rise to biochemistry and biomedical sciences, which are crucial for understanding life processes at the molecular level and developing new therapeutics. sparkl.meucsb.edu The design and synthesis of new drugs, a central focus of medicinal chemistry, is a highly interdisciplinary endeavor that relies on the close collaboration between chemists and biologists to understand drug-target interactions and enhance efficacy. solubilityofthings.com
Similarly, the partnership between chemistry and physics in the field of physical chemistry is essential for studying the physical properties of molecules and the forces that govern their interactions. sparkl.me The integration of chemistry with environmental science has led to the development of green chemistry, which focuses on designing environmentally benign products and processes to address issues like pollution and climate change. sparkl.me Furthermore, the convergence of chemistry with materials science and engineering drives the creation of new materials with tailored properties for applications ranging from electronics to energy. solubilityofthings.com
Ethical Considerations in Chemical Compound Research and Application
The power to create and manipulate chemical compounds comes with significant ethical responsibilities. Ethical considerations are integral to ensuring that chemical research and its applications benefit society while minimizing harm to individuals, communities, and the environment. solubilityofthings.comfctemis.org
A fundamental ethical principle is the commitment to honesty and integrity in research. This includes the truthful reporting of findings and the avoidance of data manipulation. solubilityofthings.com Researchers also have a duty to consider the potential risks and benefits of their work. numberanalytics.com This is particularly critical in research involving human subjects, where informed consent is a cornerstone of ethical practice. numberanalytics.comsavemyexams.com Participants must be fully informed about the nature of the research, potential risks, and their right to withdraw at any time. numberanalytics.com
The synthesis of new chemical substances also raises ethical questions about the risks associated with their production, potential impurities, and their ultimate applications. worldscientific.com The case of Agent Orange, for example, highlights the complex chain of responsibility from the initial inventor to the end-user of a chemical product. worldscientific.com
Furthermore, the potential for misuse of chemical compounds, such as in the development of chemical weapons, poses a significant ethical dilemma. fctemis.org Responsible innovation and engagement with diverse stakeholders are crucial to navigate the societal and environmental implications of chemical research. solubilityofthings.com This includes conducting thorough risk assessments, implementing safety protocols, and ensuring the proper disposal of chemical waste to protect both researchers and the environment. solubilityofthings.comsavemyexams.com
Methyl-benzoate: A Case Study
Methyl-benzoate (C₈H₈O₂) is a naturally occurring organic compound, an ester formed from the condensation of benzoic acid and methanol (B129727). It is a colorless liquid with a characteristic fruity, floral odor and is found in various essential oils, including those of ylang-ylang and tuberose.
Research Findings on Methyl-benzoate
Recent research has explored the potential of methyl-benzoate as an environmentally friendly pesticide. nih.govmdpi.com Studies have shown its effectiveness against a variety of agricultural and stored product insect pests, acting as a contact toxicant, fumigant, and repellent. mdpi.combohrium.com For instance, direct spray application of a 1% methyl-benzoate solution resulted in 100% mortality of the whitefly Bemisia tabaci within 24 hours. mdpi.com Research has also indicated that methyl-benzoate inhibits the activity of the enzyme acetylcholinesterase in insects, suggesting a mode of action that targets the nervous system. bohrium.com
In addition to its pesticidal properties, methyl-benzoate is used as a fragrance and flavor enhancer due to its pleasant scent. nih.gov It also serves as a solvent for various substances, including cellulose (B213188) esters and ethers.
| Property | Value |
| Chemical Formula | C₈H₈O₂ |
| Molar Mass | 136.15 g/mol |
| Appearance | Colorless oily liquid |
| Odor | Characteristic fruity, floral |
| Melting Point | -12.5 °C |
| Boiling Point | 199.6 °C |
| Solubility in Water | Poorly soluble (2100 mg/L at 20 °C) |
| Synthesis | Condensation of methanol and benzoic acid |
Zafirlukast (B1683622): A Case Study
Zafirlukast (C₃₁H₃₃N₃O₆S) is a synthetic, selective peptide leukotriene receptor antagonist. fda.gov It is a fine white to pale yellow amorphous powder that is practically insoluble in water. fda.gov
Research Findings on Zafirlukast
Zafirlukast is primarily known for its role in the management of asthma. chemicalbook.com It functions as a competitive antagonist of cysteinyl leukotriene receptors (CysLT1), which are implicated in the pathophysiology of asthma. wikipedia.orge-lactancia.org By blocking the action of leukotrienes (LTC₄, LTD₄, and LTE₄), zafirlukast helps to reduce airway edema, smooth muscle constriction, and inflammation. fda.govdrugbank.com
In vitro studies have demonstrated that zafirlukast effectively antagonizes the contractile activity of these leukotrienes in airway smooth muscle from both animals and humans. fda.gove-lactancia.org Clinical trials have shown that zafirlukast improves asthma symptoms, reduces nighttime awakenings, and decreases the need for rescue beta2-agonist use. e-lactancia.orgresearchgate.net
The metabolism of zafirlukast occurs extensively in the liver, primarily through the cytochrome P450 2C9 (CYP2C9) enzyme system. fda.govwikipedia.org This can lead to drug-drug interactions with other medications metabolized by the same pathway. wikipedia.org
| Property | Value |
| Chemical Formula | C₃₁H₃₃N₃O₆S |
| Molar Mass | 575.7 g/mol |
| Appearance | White to pale yellow amorphous powder |
| Solubility in Water | Practically insoluble |
| Mechanism of Action | Selective and competitive antagonist of leukotriene D4 and E4 |
| Metabolism | Extensively metabolized by the cytochrome P450 2C9 (CYP2C9) pathway |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPXTRBUJIRVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162118 | |
| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107754-15-4 | |
| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107754-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methyl Benzoate: Academic Research Perspectives
Synthesis and Derivatization of Methyl Benzoate (B1203000)
The primary route for synthesizing methyl benzoate is the Fischer esterification of benzoic acid with methanol (B129727). scielo.bruomustansiriyah.edu.iq This reaction involves treating benzoic acid with methanol in the presence of a strong acid catalyst. The general mechanism includes the protonation of the carbonyl oxygen of benzoic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol's hydroxyl group. brainly.com Water is eliminated, and subsequent deprotonation yields the methyl benzoate ester. uomustansiriyah.edu.iq Beyond its synthesis, methyl benzoate serves as a precursor for various derivatives through reactions like nitration and transesterification. slideserve.comresearchgate.net
Esterification is a reversible reaction, and to favor the formation of methyl benzoate, an excess of one reactant, typically methanol, is used to shift the equilibrium towards the product side. uomustansiriyah.edu.iqpbworks.com The removal of water as it is formed also drives the reaction forward. researchgate.net The choice of catalyst and reaction conditions are critical for maximizing the yield and purity of the final product.
The synthesis of methyl benzoate from benzoic acid and methanol is almost always a catalyzed process. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in separation and environmental impact, leading to extensive research into heterogeneous catalysts. mdpi.commdpi.com These solid catalysts are easily recoverable, non-corrosive, and often more environmentally benign. mdpi.com
Esterification Reactions for Methyl Benzoate Production
Catalytic Synthesis of Methyl Benzoate Compounds
Solid Acid Catalysis in Methyl Benzoate Esterification
Solid acid catalysts are a major focus in green chemistry approaches to methyl benzoate synthesis. These materials offer the advantages of easy separation from the reaction mixture, reusability, and reduced environmental waste. mdpi.com
Zeolites : Zeolites, such as H-ZSM-5, H-beta, and HY, are crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites. mdpi.com They have been shown to be effective catalysts for the esterification of benzoic acid. researchgate.netmdpi.com For instance, microwave-assisted esterification using Hβ zeolite has been studied to enhance reaction rates and selectivity. researchgate.net The catalytic performance is often linked to the acid site strength and distribution within the zeolite framework. mdpi.com
Sulfonated Resins : Ion-exchange resins like Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, are powerful and selective solid acid catalysts for esterification. researchgate.netcu.edu.eg They can facilitate high yields of methyl benzoate under relatively mild conditions, often at room temperature or with gentle refluxing. researchgate.nettandfonline.com Amberlyst-15's high acidity, large surface area, and insolubility in organic solvents make it an easily separable and recyclable catalyst. cu.edu.eg
Metal Oxides and Mixed Oxides : Various metal oxides have been investigated as solid acid catalysts. nih.gov Zirconia (ZrO₂) and titania (TiO₂) based materials, sometimes sulfated to enhance acidity, show significant catalytic activity. mdpi.comgoogle.com Iron-supported zirconium/titanium solid acid catalysts have demonstrated high efficiency and can be easily recycled. mdpi.com Similarly, Mg/Al mixed oxides derived from layered double hydroxides (LDHs) possess both acid and base sites that can catalyze the esterification of benzoic acid. doi.org
Modified Clays : Montmorillonite K10, a type of clay, can be modified to serve as an effective solid acid catalyst for the solvent-free esterification of benzoic acid derivatives. ijstr.org
Transition Metal Catalysts for Methyl Benzoate Synthesis
Transition metals and their compounds are effective catalysts, often functioning as Lewis acids or through different catalytic cycles. They are particularly useful in high-temperature reactions. google.comgoogle.com
Tin Compounds : Divalent tin compounds, such as tin(II) chloride (SnCl₂), tin(II) oxalate, or tin(II) benzoate, are used as catalysts for esterification at temperatures between 160-250°C. google.comresearchgate.net Tin(II) chloride, in particular, is noted for its high activity, stability, and tolerance to water. researchgate.net
Titanium and Zirconium Compounds : Titanium and zirconium compounds, including their oxides and organic salts like tetrabutyl orthotitanate, are effective high-temperature catalysts for producing benzoic acid esters. google.comgoogle.com A zirconium-titanium (Zr/Ti) solid acid catalyst has been developed for the direct condensation of benzoic acid and methanol, functioning as a metallic Lewis acid. researchgate.netmdpi.com
Iron Catalysts : Supported iron oxide nanoparticles have been employed as efficient and recoverable catalysts for the esterification of various carboxylic acids, including benzoic acid. nih.gov Iron(III) nitrate (B79036) has also been shown to be an efficient catalyst for the one-pot oxidative esterification of benzaldehyde (B42025) to methyl benzoate. rsc.org
Palladium Complexes : Palladium complexes, such as [PdCl₂(Xantphos)], are highly active for the carbonylation of iodobenzene (B50100) to produce methyl benzoate, offering an alternative synthetic route. researchgate.netresearchgate.net
Lewis Acid Catalysis in Methyl Benzoate Formation
Lewis acid catalysts facilitate esterification by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Metal Halides and Oxides : Anhydrous metal chlorides like aluminum trichloride (B1173362) (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) act as Lewis acid catalysts. google.com Iron-supported zirconium/titanium solid acid catalysts function through Lewis acid sites that form complexes with the aromatic ring and activate the carbonyl group. mdpi.com The Lewis acidity of various metal-grafted mesoporous silica (B1680970) materials (e.g., Ti, Zr, Al-SBA-15) has been quantified and correlated with their catalytic activity. bohrium.com
Mechanism : The Lewis acid center coordinates with the carbonyl oxygen of benzoic acid. This coordination increases the positive charge on the carbonyl carbon, thereby activating it for attack by methanol. This mechanism is central to the function of many metal-based catalysts, including those based on tin, titanium, and iron. mdpi.comgoogle.com
Maximizing the yield of methyl benzoate requires careful optimization of several reaction parameters. Since Fischer esterification is an equilibrium process, conditions are manipulated to favor product formation. uomustansiriyah.edu.iq
Molar Ratio of Reactants : Increasing the concentration of one of the reactants, usually the less expensive one (methanol), shifts the equilibrium to the right, increasing the yield of the ester. pbworks.com
Temperature : Reaction temperature affects the rate of reaction. Esterification is typically performed under reflux to maintain a constant temperature at the boiling point of the solvent/reactant mixture, which also helps in removing the water formed. uomustansiriyah.edu.iq Research has shown optimal temperatures for specific catalytic systems, such as 360°C for the hydrogenation of methyl benzoate over manganese-based catalysts or lower temperatures (e.g., 65-75°C) for catalysts like deep eutectic solvents (DES). mdpi.comdergipark.org.tr
Catalyst Concentration : The amount of catalyst used is a critical parameter. For instance, in the synthesis using iron oxide nanoparticles, an optimal catalyst loading of 0.1 mol% was identified for achieving high efficiency. nih.gov
Water Removal : The removal of water, a product of the reaction, is crucial for driving the equilibrium towards the formation of the ester. This is often achieved by distillation or the use of a dehydrating agent. researchgate.net
Solvent Effects : While some syntheses are performed solvent-free, the choice of solvent can impact reaction kinetics and yields. researchgate.net For example, in enzymatic synthesis, toluene (B28343) was found to be necessary for solubilizing benzoic acid but had a negative effect on reaction kinetics. nih.gov
Green Chemistry Approaches in Methyl Benzoate Synthesis
Modern chemical synthesis increasingly prioritizes environmentally benign methods, and the production of methyl benzoate is no exception. Green chemistry approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials.
One prominent green method is the use of solid acid catalysts for the esterification of benzoic acid with methanol. mdpi.com Traditional synthesis often relies on strong, corrosive liquid acids like sulfuric or phosphoric acid, which are difficult to recover and generate significant wastewater during neutralization. mdpi.com In contrast, solid acids, such as those based on zirconium, can be easily separated from the reaction mixture and recycled, mitigating pollution. mdpi.com Researchers have successfully used titanium zirconium solid acids to catalyze the direct condensation of benzoic acid and methanol, demonstrating an effective and recoverable catalytic system. mdpi.com Another study focused on enhancing the selective hydrogenation of methyl benzoate using an Al-modified KMn/SiO2 catalyst, which aligns with green chemistry principles by improving efficiency and reducing by-products. rsc.org
Microwave-assisted synthesis represents another significant advancement. uwlax.edu This technique can dramatically shorten reaction times from hours to minutes, reduce energy waste, and often leads to reasonable yields and purity. uwlax.edu While one study successfully synthesized ethyl benzoate using a single-mode microwave reactor, they encountered challenges with pressure accumulation when attempting to synthesize methyl benzoate under the same conditions, indicating a need for further optimization. uwlax.edu
The selective hydrogenation of methyl benzoate to produce benzaldehyde is also framed as a green chemical process, especially as methyl benzoate is an affordable byproduct of dimethyl terephthalate (B1205515) production. rsc.orgmdpi.com This route avoids the use of chlorine, aligning with the principles of atom economy and green production. rsc.orgmdpi.com
Alternative Synthetic Routes for Methyl Benzoate
Beyond the conventional condensation of benzoic acid and methanol with a strong acid catalyst, alternative synthetic routes have been explored. Historically, methods starting from benzoyl chloride were common, but many have been superseded because methyl benzoate is a major by-product in the industrial manufacture of terylene.
Current alternative methods often focus on improving reaction conditions and catalyst efficiency. One such method involves the reaction of benzoic acid and dimethyl sulfate (B86663) at high temperatures. Another approach is the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid, which have been shown to be effective catalysts for the synthesis. researchgate.net
The use of metallic Lewis acids without other auxiliary Brønsted acids is a notable recent development. mdpi.com A study reported the successful catalytic synthesis of a series of methyl benzoate compounds using titanium zirconium solid acids for the direct condensation of various benzoic acids and methanol. mdpi.com This method is significant for its directness and avoidance of traditional strong acid catalysts. mdpi.com
Derivatization of Methyl Benzoate for Novel Compounds
Methyl benzoate serves as a versatile starting material for the synthesis of more complex molecules. Its structure, featuring both an ester group and an aromatic ring, allows for a variety of chemical modifications. Electrophilic substitution on the aromatic ring is a common strategy, as illustrated by the acid-catalyzed nitration of methyl benzoate with nitric acid to produce methyl 3-nitrobenzoate.
The ester group can also be targeted. Hydrolysis of methyl benzoate with aqueous sodium hydroxide (B78521) yields sodium benzoate, which can then be acidified to form benzoic acid. More complex derivatizations involve using substituted methyl benzoates as building blocks. For instance, 3-Hydroxy methyl benzoate can be condensed with various aromatic acids using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to create novel hybrid ester derivatives. rasayanjournal.co.in This method is considered a green approach to forming esters. rasayanjournal.co.in
Synthesis of Methyl Benzoate Analogs
The synthesis of methyl benzoate analogs—molecules with structural similarities—is a key area of research, particularly for investigating structure-activity relationships in medicinal chemistry and materials science. These analogs are often created by introducing different functional groups to the benzoic acid or alcohol moiety before or after esterification.
Examples of synthesized analogs include:
Methyl 4-(1H-tetrazol-1-ylmethyl)benzoate : This compound is typically synthesized by reacting 4-(bromomethyl)benzoic acid with 1H-tetrazole, followed by esterification with methanol.
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate : A common route to this analog involves the nucleophilic substitution reaction between methyl 4-hydroxybenzoate (B8730719) and beta-chloroethylpiperidine hydrochloride. vulcanchem.com
Methoxy- and Chloro-substituted Analogs : Compounds like methyl 2-methoxybenzoate (B1232891) (M2MOB), methyl 3-methoxybenzoate (M3MOB), and methyl 2-chlorobenzoate (B514982) (M2CB) have been synthesized and studied for their biological activities, such as insect repellency. mdpi.com
Methyl p-bromobenzoate : This analog is a key raw material for the synthesis of the antifungal compound diglitin A and the antitumor drug pemetrexed (B1662193) disodium. mdpi.com
Complex Formation with Methyl Benzoate Ligands
Methyl benzoate and its derivatives can act as ligands, donating electron pairs to a central metal atom to form coordination complexes. Research in this area explores the structural chemistry and electronic properties of these metal-ligand assemblies.
Several studies have reported the synthesis and characterization of such complexes:
Dimolybdenum Complexes : A quadruple-bonded dimolybdenum(II) complex, tetrakis(μ-4-methylbenzoato-κ²O:O′)-bis(tetrahydrofuran) dimolybdenum(II), has been synthesized. iucr.orgiucr.org In this "paddlewheel" structure, four 4-methylbenzoate ligands bridge the two molybdenum atoms. iucr.org The presence of the electron-donating methyl group on the benzoate ligand was found to slightly elongate the Mo-Mo bond compared to the parent benzoate complex. iucr.orgiucr.org
Copper(II) Complexes : A mixed-ligand complex of copper(II) has been created using 3-methylbenzoate (B1238549) (3-mb) and 2,2′-bipyridine (bipy) ligands. researchgate.net The resulting structure, [Cu(3-mb)₂(bipy)(H₂O)], features a distorted octahedral geometry where the 3-methylbenzoate units bind to the copper center in both monodentate and bidentate fashions. researchgate.net
Cobalt(II), Nickel(II), and Copper(II) Azo-Ligand Complexes : A novel ligand, methyl 2-((1-cyano-2-ethoxy-2-oxoethyl)diazenyl)benzoate (ECA), derived from methyl-2-amino benzoate, was used to prepare octahedral complexes with Co²⁺, Ni²⁺, and Cu²⁺ ions. uobaghdad.edu.iq
Zinc(II) and Nickel(II) Benzoate Complexes : The use of 1-methyl-4,5-diphenylimidazole as a co-ligand with benzoates has yielded a mononuclear zinc complex, [Zn(O₂CPh)₂(L)₂], and a dinuclear nickel complex, [Ni₂(O₂CPh))₄(L)₂], showcasing different coordination geometries based on the metal ion. nih.gov
Biological Activity and Mechanisms of Action of Methyl Benzoate
Insecticidal and Repellent Activities of Methyl Benzoate
Methyl benzoate, a naturally occurring plant volatile, has demonstrated significant potential as an environmentally safe pesticide. mdpi.comresearchgate.net Its biological activity against various arthropod pests is multifaceted, exhibiting several modes of action including as a contact toxicant, fumigant, ovicide (egg toxin), and repellent. mdpi.comresearchgate.net
Research has shown methyl benzoate to be a potent insecticide against several invasive and agricultural pests. google.com For example, direct application of a 1% methyl benzoate solution resulted in complete mortality of the spotted wing drosophila, Drosophila suzukii, on blueberries. google.com It also shows strong fumigant and contact toxicity against nymphs of the brown marmorated stink bug, Halyomorpha halys. google.com
Studies on the sweetpotato whitefly, Bemisia tabaci, a major crop pest, have detailed its contact and fumigant toxicity as well as its repellent effects. plos.org Leaf-dipping applications of 1% and 2% methyl benzoate solutions significantly reduced egg hatching rates. mdpi.com As a fumigant, it caused high mortality in adult whiteflies within hours. plos.org Furthermore, methyl benzoate acts as a strong repellent and oviposition deterrent against B. tabaci. mdpi.complos.org In choice tests, tomato plants treated with a 2% solution repelled over 96% of adult whiteflies within 24 hours. plos.org
The tables below summarize key research findings on the insecticidal and repellent efficacy of methyl benzoate against various insect pests.
Table 1: Contact and Fumigant Toxicity of Methyl Benzoate Against Various Pests This table is interactive. Click on the headers to sort the data.
| Pest Species | Life Stage | Method | LC₅₀ Value | Source |
|---|---|---|---|---|
| Bemisia tabaci (Sweetpotato Whitefly) | Egg | Leaf-Dipping | 0.3% (v/v) | mdpi.com |
| Bemisia tabaci (Sweetpotato Whitefly) | 4th-instar Nymph | Leaf-Dipping | 0.2% (v/v) | mdpi.com |
| Bemisia tabaci (Sweetpotato Whitefly) | Adult | Leaf-Dipping | 0.2% (v/v) | mdpi.com |
| Halyomorpha halys (Stink Bug) | Nymph | Fumigant/Contact | 1.01-2.39 µL/vial | google.com |
| Plutella xylostella (Diamondback Moth) | Egg | Ovicidal Assay | 0.001 mg/cm² | google.com |
Table 2: Repellent Activity of Methyl Benzoate Against Bemisia tabaci This table is interactive. Click on the headers to sort the data.
| Concentration | Time Post-Treatment | Repellency (%) | Source |
|---|---|---|---|
| 2% | 1 hour | 78.2% | mdpi.com |
| 2% | 3 hours | 82.1% | mdpi.com |
| 2% | 6 hours | 55.1% | mdpi.com |
| 2% (on tomato plants) | 24 hours | 96.1% | plos.org |
| 2% (on tomato plants) | 48 hours | 89.1% | plos.org |
| 0.1% (on tomato plants) | 24 hours | 41.4% | plos.org |
Modes of Action as a Pesticide
Methyl benzoate exhibits a versatile range of pesticidal activities, making it a multifaceted tool for pest management. researchgate.netmdpi.comencyclopedia.pub Its modes of action include serving as a contact toxicant, fumigant, ovicidal agent, repellent, and attractant. researchgate.netmdpi.comencyclopedia.pubherts.ac.uk
Contact Toxicant: When directly applied, methyl benzoate can cause significant mortality in various insect pests. encyclopedia.pub For instance, a 1% solution of methyl benzoate resulted in 100% mortality of adult sweet potato whiteflies (Bemisia tabaci) within 24 hours of direct spray application. encyclopedia.pub Contact toxicants like methyl benzoate can work externally by disrupting the insect's cuticle, leading to desiccation, or by penetrating the skin to affect the nervous system. encyclopedia.pub
Fumigant: The volatile nature of methyl benzoate allows it to act as a fumigant, proving effective against pests in enclosed spaces like storage facilities. mdpi.comencyclopedia.pub Studies have demonstrated its fumigant toxicity against several stored product pests. mdpi.com For example, it showed high fumigant toxicity against adult cowpea weevils (Callosobruchus chinensis) and the red imported fire ant (Solenopsis invicta). mdpi.comencyclopedia.pub Research has also highlighted its effectiveness as a fumigant against the Indian meal moth (Plodia interpunctella), a common pest of stored goods. mdpi.com
Ovicidal: Methyl benzoate has demonstrated significant ovicidal effects, meaning it can kill insect eggs and prevent them from hatching. encyclopedia.pubgoogle.com This is a crucial aspect of pest control as it targets the earliest life stage. Application of a 1% or 2% methyl benzoate solution via a leaf-dipping method led to a 75.6% and 94.2% reduction in the egg hatch rate of the sweet potato whitefly, respectively. mdpi.comencyclopedia.pub It has also shown potent ovicidal activity against the eggs of the brown marmorated stink bug (Halyomorpha halys), tobacco hornworm (Manduca sexta), and diamondback moth (Plutella xylostella). mdpi.comgoogle.com
Repellent: In addition to its lethal effects, methyl benzoate can also act as a repellent, deterring insects from treated areas. researchgate.netmdpi.comencyclopedia.pub Behavioral bioassays revealed that methyl benzoate had a 56.72% repellency rate against larvae of the fall armyworm (Spodoptera frugiperda). x-mol.comnih.gov
Attractant: Interestingly, the floral scent of methyl benzoate can also act as an attractant for certain insects, including some species of hawk moths. encyclopedia.pub This dual action as both an attractant and a toxicant could be exploited in "attract-and-kill" strategies for pest management. researchgate.net
Effects on Insect Life History Traits
Sublethal concentrations of methyl benzoate can have significant detrimental effects on the life history and reproductive characteristics of insect pests, impacting subsequent generations. mdpi.comcabidigitallibrary.org In a study on the cotton aphid (Aphis gossypii), treatment with a sublethal concentration (LC30, 0.22%) of methyl benzoate significantly reduced the longevity and fecundity (number of offspring) of the treated parental generation (F0). mdpi.com
Furthermore, these negative effects were observed to carry over to the untreated progeny (F1 generation). mdpi.comcabidigitallibrary.org The developmental duration of each immature stage of the F1 generation was prolonged, and their longevity and fecundity were also significantly decreased compared to the control group. mdpi.com Key population growth parameters, including the intrinsic rate of increase (r), finite rate of increase (λ), and net reproductive rate (R0), were all significantly reduced in the F1 generation, indicating a transgenerational adverse effect. mdpi.comcabidigitallibrary.org
Table 1: Effects of Sublethal Methyl Benzoate Concentration on Cotton Aphid Life History
| Parameter | F0 Generation (Treated) | F1 Generation (Untreated Progeny) |
|---|---|---|
| Longevity | Significantly Reduced mdpi.com | Significantly Decreased mdpi.com |
| Fecundity | Significantly Reduced mdpi.com | Significantly Decreased mdpi.com |
| Developmental Duration | Not Assessed | Significantly Prolonged mdpi.com |
| Intrinsic Rate of Increase (r) | Not Assessed | Significantly Reduced mdpi.com |
| Finite Rate of Increase (λ) | Not Assessed | Significantly Reduced mdpi.com |
| Net Reproductive Rate (R0) | Not Assessed | Significantly Reduced mdpi.com |
Impact on Acetylcholinesterase (AChE) Activity in Pests
One of the proposed modes of action for methyl benzoate's insecticidal activity is its impact on the nervous system, specifically through the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.combohrium.comnih.gov AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition leads to the overstimulation of nerves, paralysis, and ultimately death in insects. researchgate.netbohrium.comnih.gov
Research has shown that even at low concentrations, methyl benzoate can significantly reduce AChE activity in pests. mdpi.comnih.gov In Aphis gossypii, a sublethal concentration (LC30 of 0.22%) of methyl benzoate caused a greater than 65% decrease in AChE activity. researchgate.netmdpi.com This inhibition was rapid, occurring within one hour of in vivo exposure and persisting for at least six hours. mdpi.comcabidigitallibrary.org Similarly, in vitro assays with larvae of the red flour beetle (Tribolium castaneum) demonstrated that methyl benzoate significantly inhibited AChE activity. bohrium.com Molecular docking analyses have further supported these findings, indicating a strong affinity of methyl benzoate for the catalytic site of AChE. mdpi.comcabidigitallibrary.org
Selectivity and Safety to Non-Target Organisms
A key advantage of biopesticides is their potential for greater selectivity, meaning they are more toxic to target pests while being less harmful to non-target organisms such as natural enemies (predators and parasitoids) and pollinators. mdpi.commdpi.com Academic studies suggest that methyl benzoate exhibits this desirable characteristic. mdpi.comx-mol.commdpi.com
Research has shown that methyl benzoate is significantly less toxic to beneficial insects like the common green lacewing (Chrysoperla carnea) and the predatory bug Nesidiocoris tenuis compared to its toxicity to pests like the sweet potato whitefly and the two-spotted spider mite (Tetranychus urticae). mdpi.com Further investigations into its environmental safety revealed non-toxic effects on several non-target animals. x-mol.comnih.gov This includes a low toxicity to natural predators like the seven-spotted lady beetle (Coccinella septempunctata) and the multicolored Asian lady beetle (Harmonia axyridis), as well as to the bumblebee (Bombus terrestris), the earthworm (Eisenia fetida), and the zebrafish (Brachydanio rerio). x-mol.comnih.gov The accumulation of methyl benzoate in soil and earthworms has also been found to be very limited. x-mol.comnih.gov
Table 2: Ecotoxicological Data for Methyl Benzoate on Non-Target Organisms
| Organism | Test | Result | Reference |
|---|---|---|---|
| Coccinella septempunctata (Lady beetle) | 3-day LC50 | > 1% | x-mol.comnih.gov |
| Harmonia axyridis (Lady beetle) | 3-day LC50 | > 1% | x-mol.comnih.gov |
| Bombus terrestris (Bumblebee) | 3-day LD50 | 467.86 µg/bee | x-mol.comnih.gov |
| Eisenia fetida (Earthworm) | 14-day LC50 | 971.09 mg/kg | x-mol.comnih.gov |
| Brachydanio rerio (Zebrafish) | 4-day LC50 | 47.30 mg/L | x-mol.comnih.gov |
Application in Integrated Pest Management
The diverse modes of action, efficacy against a range of pests, and relative safety to non-target organisms make methyl benzoate a promising candidate for inclusion in Integrated Pest Management (IPM) programs. researchgate.netmdpi.commdpi.com IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties.
The use of biopesticides like methyl benzoate aligns with the principles of IPM by offering a more environmentally friendly tool for pest control. researchgate.netmdpi.com Its multi-faceted activity as a contact toxicant, fumigant, ovicide, and repellent can contribute to a comprehensive pest management strategy. researchgate.netmdpi.comencyclopedia.pub Furthermore, its selectivity helps to preserve populations of natural enemies, which are a cornerstone of biological control in IPM systems. mdpi.com The potential for methyl benzoate to be used in both greenhouse and field conditions further enhances its utility in various agricultural settings. researchgate.netmdpi.com
Antimicrobial Properties of Methyl Benzoate
In addition to its well-documented insecticidal properties, academic research has also explored the antimicrobial capabilities of methyl benzoate. researchgate.netencyclopedia.pub These studies indicate that this natural compound possesses activity against certain types of bacteria. researchgate.netencyclopedia.pub
Antibacterial Activity
Studies have shown that methyl benzoate and its derivatives can inhibit the growth of various bacterial strains. researchgate.netmarmara.edu.tr For example, methyl benzoate has demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans. researchgate.net Research investigating a range of methyl benzoate derivatives found significant antibacterial activity against Pseudomonas aeruginosa. marmara.edu.tr In this study, methyl 4-nitrobenzoate (B1230335) showed the highest inhibitory effect against both Staphylococcus aureus and Pseudomonas aeruginosa. marmara.edu.tr Another study on orsellinates, which are derivatives of 2,4-dihydroxy-6-methylbenzoate, also reported promising antibacterial activity, particularly against Staphylococcus aureus, Xanthomonas campestris var. vesicatoria, and Ralstonia solanacearum. scielo.br
Table 3: Reported Antibacterial Activity of Methyl Benzoate and its Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Methyl benzoate | Staphylococcus aureus | Antimicrobial activity | researchgate.net |
| Methyl benzoate | Candida albicans | Antimicrobial activity | researchgate.net |
| Methyl benzoate derivatives | Pseudomonas aeruginosa | Significant antibacterial activity | marmara.edu.tr |
| Methyl 4-nitrobenzoate | Staphylococcus aureus | Highest inhibition | marmara.edu.tr |
| Methyl 4-nitrobenzoate | Pseudomonas aeruginosa | Highest inhibition | marmara.edu.tr |
| Orsellinates | Staphylococcus aureus | Sensitive | scielo.br |
| Orsellinates | Xanthomonas campestris var. vesicatoria | Sensitive | scielo.br |
| Orsellinates | Ralstonia solanacearum | Sensitive | scielo.br |
Antifungal Activity
Methyl benzoate has demonstrated notable antifungal properties against a variety of fungal species. Research indicates its efficacy as an antimicrobial agent, with studies highlighting its inhibitory action against pathogenic fungi. For instance, methyl benzoate is a known volatile organic compound produced by the endophytic bacterium Burkholderia cenocepacia, which shows broad-spectrum antifungal activity against numerous agricultural fungal pathogens. nih.gov
Studies have identified methyl benzoate as a key inhibitory compound effective against the growth of several plant pathogens. nih.gov Further research into benzoate derivatives has shown good inhibitory activities against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn While some studies focus on complexes or derivatives, the inherent antifungal capacity of the benzoate structure is a recurring theme. For example, transition metal complexes of 3-methyl benzoate have been shown to possess greater antifungal activity than the acid alone against species like Candida albicans and Aspergillus niger. researchgate.net
Table 1: Documented Antifungal Activity of Methyl Benzoate and Related Compounds
| Compound/Source | Target Fungi | Observed Effect | Reference |
|---|---|---|---|
| Methyl Benzoate (from Burkholderia cenocepacia) | Various plant pathogens (e.g., Magnaporthe oryzae, Botrytis cinerea) | Broad-spectrum growth inhibition | nih.gov |
| Thiazole Benzoate Derivatives | Botrytis cinerea, Sclerotinia sclerotiorum | Good inhibitory activity | sioc-journal.cn |
| 3-Methyl Benzoate Complexes | Candida albicans, Aspergillus niger, Aspergillus fumigate | Inhibitory activity | researchgate.net |
Role of Methyl Benzoate as a Volatile in Plant-Insect Interactions
Methyl benzoate is a significant volatile organic compound (VOC) that mediates complex interactions between plants and insects. It functions both as an attractant for pollinators and as a distress signal that recruits natural enemies of herbivores. mdpi.comencyclopedia.pub
Many flowering plants, including petunias (Petunia spp.) and snapdragons (Antirrhinum majus), emit methyl benzoate as a key component of their floral scent. encyclopedia.pub This aroma acts as a long-range attractant for pollinators, such as various species of orchid bees, which gather the chemical to synthesize their own pheromones. mdpi.com
Furthermore, methyl benzoate plays a crucial role in indirect plant defense. When attacked by herbivores, such as the fall armyworm (Spodoptera frugiperda), rice plants release a blend of volatiles that includes methyl benzoate. encyclopedia.pubscielo.org.pe This chemical plume is highly attractive to parasitoids like Cotesia marginiventris, which are natural enemies of the herbivore. mdpi.comencyclopedia.pub This tritrophic interaction helps to protect the plant by reducing pest pressure. Research has also shown that tomato plants infested with the leaf miner Tuta absoluta emit significantly higher levels of methyl benzoate. encyclopedia.pub
Table 2: Examples of Methyl Benzoate in Plant-Insect Interactions
| Emitting Plant | Interacting Insect(s) | Role of Methyl Benzoate | Reference(s) |
|---|---|---|---|
| Petunia (Petunia spp.), Snapdragon (Antirrhinum majus) | Orchid Bees (e.g., Euglossa cybelia) | Floral attractant for pollination | mdpi.comencyclopedia.pub |
| Rice (Oryza sativa) | Fall Armyworm (Spodoptera frugiperda), Cotesia marginiventris (Parasitoid) | Attracts natural enemies of the herbivore | encyclopedia.pubscielo.org.pe |
| Tomato (Solanum lycopersicum) | Tomato Leaf Miner (Tuta absoluta) | Emitted at higher levels upon infestation | encyclopedia.pub |
| Various Flowers | Hawk Moths (Lepidoptera) | Floral scent attractant | encyclopedia.pub |
Environmental Fate and Impact of Methyl Benzoate
The environmental fate of methyl benzoate is governed by its physical and chemical properties, which dictate its behavior across different environmental compartments such as air, water, and soil.
Biodegradation Pathways of Methyl Benzoate in Environmental Compartments
Biodegradation is a primary pathway for the removal of methyl benzoate from the environment. nih.gov In both soil and water, microorganisms are capable of degrading this aromatic compound. The process typically begins with the hydrolysis of the ester bond to form benzoic acid and methanol. scbt.com
From there, the biodegradation of the benzoate molecule is a well-studied process. Under aerobic conditions, the aromatic ring is typically dihydroxylated and subsequently undergoes ortho- or meta-cleavage, breaking the ring structure and feeding the fragments into central metabolic pathways like the Krebs cycle. genome.jp
Under anaerobic conditions, the degradation pathway is different. Benzoate is first activated to benzoyl-CoA. nih.gov The aromatic ring of benzoyl-CoA is then reduced and cleaved, a process that has been observed in various denitrifying and methanogenic microbial communities. researchgate.netresearchgate.net Studies on isomers like 3-methylbenzoate show a similar activation to 3-methylbenzoyl-CoA before ring degradation proceeds. nih.gov A Modified Sturm test using activated sewage sludge showed 62% biodegradation of methyl benzoate in 29 days, confirming that it is susceptible to microbial degradation in the environment. nih.gov
Adsorption and Desorption in Soil and Sediment
The mobility of methyl benzoate in soil and its tendency to adsorb to sediment particles are predicted by its soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com The Koc value is a measure of how a chemical partitions between the solid or sediment phase and the water phase. service.gov.uk
For methyl benzoate, reported Koc values range from 95 to 178. nih.gov According to established classification schemes, these values indicate moderate to high mobility in soil. chemsafetypro.com This suggests that methyl benzoate has a limited tendency to adsorb to soil particles and may leach through the soil profile, potentially reaching groundwater. nih.gov Consequently, it is not expected to significantly adsorb to suspended solids and sediment in water bodies. nih.gov
Table 3: Soil Mobility Parameters for Methyl Benzoate
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | 95 - 178 | High to Moderate Mobility | nih.gov |
| Log Koc | ~1.98 - 2.25 | Mobile | nih.govchemsafetypro.com |
Potential for Bioaccumulation in Aquatic Organisms
Bioaccumulation refers to the process by which a chemical is taken up by an aquatic organism from the water. The potential for a substance to bioaccumulate is often estimated by its Bioconcentration Factor (BCF). sepa.org.uk
Methyl benzoate has an estimated BCF of 12. nih.govnih.gov This low BCF value suggests that the potential for this compound to bioconcentrate in fish and other aquatic organisms is low. nih.gov Therefore, it is not expected to accumulate to significant levels in individual organisms or to biomagnify through the aquatic food chain.
Hydrolysis in Aquatic Environments
The persistence and fate of methyl benzoate in aquatic environments are significantly influenced by hydrolysis, the chemical process of a compound reacting with water. For esters like methyl benzoate, this reaction is a primary pathway for degradation. The rate of hydrolysis is dependent on several environmental factors, most notably pH and temperature.
Research indicates that the hydrolysis of methyl benzoate in aqueous solutions follows pseudo-first-order kinetics. oieau.fr The reaction rate shows a first-order dependence on the concentration of hydroxide ions [OH⁻] at a pH greater than 5, which is consistent with a mechanism involving the addition of a hydroxide ion to the ester's carbonyl group. oieau.fr In acidic or neutral conditions, the rate of hydrolysis is considerably slower.
The environmental conditions play a crucial role in determining the half-life of methyl benzoate. For instance, at a pH of 7, the estimated half-life can be as long as 2.8 to 5 years. nih.gov However, under more alkaline conditions, the degradation is faster. At a pH of 9, the half-life is estimated to be around 10 days. nih.gov Extrapolating from experimental data to conditions more representative of soil and groundwater (pH 8 and 10°C), the half-life of methyl benzoate is estimated to be approximately 1.8 years. oieau.fr The products of this hydrolysis are methanol and benzoic acid, or its corresponding benzoate salt in alkaline solutions. quora.com
High-temperature water can also significantly accelerate the hydrolysis of methyl benzoate, even without the need for acidic or basic catalysts. Studies have shown that in the temperature range of 250–300 °C, water alone can effectively hydrolyze the ester. This is attributed to changes in the physical and chemical properties of water at high temperatures, which can promote reactions that are slow under ambient conditions.
Table 1: Estimated Hydrolysis Half-life of Methyl Benzoate at Various pH and Temperature Conditions
| pH | Temperature (°C) | Estimated Half-life | Reference |
|---|---|---|---|
| 7 | Not Specified | 2.8 - 5 years | nih.gov |
| 8 | 10 | 1.8 years | oieau.fr |
| 9 | Not Specified | 10 days | nih.gov |
Environmental Risk Assessment Methodologies
The environmental risk assessment for methyl benzoate involves evaluating its potential to cause harm to the ecosystem. One of the comprehensive methodologies employed is the Ecological Risk Classification of Organic Substances (ERC) approach, which was utilized in a screening assessment of benzoates by the Canadian government. canada.ca
The hazard assessment component of such methodologies relies on ecotoxicity data. For methyl benzoate, studies have determined key toxicity endpoints.
Table 2: Ecotoxicity Data for Methyl Benzoate
| Test Organism | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Danio rerio (zebra fish) | LC50 | 23 mg/L | 96 hours | gustavus.edusigmaaldrich.com |
| Daphnia magna (Water flea) | EC50 | 62.6 mg/L | 24 hours | gustavus.edu |
| Desmodesmus subspicatus (green algae) | ErC50 | 111.9 mg/L | 72 hours | sigmaaldrich.com |
Zafirlukast: Academic Research Perspectives
Pharmacology and Therapeutic Applications of Zafirlukast (B1683622)
Zafirlukast is a synthetic, orally administered compound recognized for its role as a leukotriene receptor antagonist. nih.gov Its development was spurred by growing evidence of the critical role cysteinyl leukotrienes play in the pathophysiology of asthma. nih.gov
Zafirlukast functions as a potent and selective antagonist of leukotriene receptors, specifically targeting the pathways of inflammatory mediators central to asthma. nih.govresearchgate.net Its action is competitive, meaning it vies with the natural ligands for receptor binding sites. nih.govatsjournals.orgatsjournals.org
The primary mechanism of zafirlukast involves its selective and competitive antagonism of the cysteinyl leukotriene 1 (CysLT1) receptor. atsjournals.orgnih.govnih.gov These CysLT1 receptors are prominently located on various cells, including airway smooth muscle cells and inflammatory cells like eosinophils and macrophages. nih.gov By binding to these receptors, zafirlukast effectively blocks the downstream signaling pathways that would otherwise be initiated by cysteinyl leukotrienes. nih.govatsjournals.org In vitro studies have demonstrated that zafirlukast competes with high affinity for these binding sites. ersnet.org Some research even suggests that zafirlukast may act as a partial inverse agonist at the CysLT1 receptor, though it is primarily classified as an antagonist. nih.gov
Zafirlukast specifically inhibits the actions of the cysteinyl leukotrienes: leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). nih.gov These leukotrienes are potent inflammatory mediators derived from arachidonic acid and are key components of the slow-reacting substance of anaphylaxis (SRSA). nih.govatsjournals.orgdrugbank.com In vitro studies have confirmed that zafirlukast antagonizes the contractile activity induced by all three of these leukotrienes in airway smooth muscle. nih.govdrugbank.com While it is a direct antagonist of LTD4 and LTE4 at the CysLT1 receptor, its antagonism of LTC4 is primarily due to the blockage of the receptor that mediates LTC4's effects, which are partly dependent on its conversion to LTD4. ersnet.orgjournals.co.za
By blocking the CysLT1 receptor, zafirlukast effectively modulates the inflammatory cascade characteristic of asthma. atsjournals.org The binding of cysteinyl leukotrienes to their receptors normally triggers a range of pro-inflammatory effects, including increased vascular permeability, airway edema, enhanced mucus secretion, and smooth muscle constriction. atsjournals.orgdrugbank.com These mediators also act as potent chemoattractants, recruiting inflammatory cells such as eosinophils, basophils, and mast cells into the airways. atsjournals.orgtg.org.aunih.gov
Pharmacodynamic studies have demonstrated zafirlukast's ability to inhibit bronchoconstriction induced by a variety of stimuli, confirming its effectiveness in blocking the effects of endogenously released cysteinyl leukotrienes. atsjournals.orgnih.gov
Zafirlukast has been shown to be a potent antagonist of bronchoconstriction triggered by specific challenges.
LTD4-Induced Bronchoconstriction: In clinical trials with asthmatic patients, zafirlukast markedly inhibits the bronchoconstrictor effect of inhaled leukotriene D4 (LTD4). nih.gov Pre-treatment with zafirlukast can shift the LTD4 dose-response curve by more than 100-fold, meaning a much higher dose of LTD4 is required to cause the same degree of bronchoconstriction. atsjournals.orgatsjournals.org One study in patients on maintenance inhaled corticosteroids found that a single 20 mg dose of zafirlukast resulted in a 66-fold higher concentration and a 76-fold higher dose of LTD4 being required to produce a 20% fall in FEV1 compared to placebo. nih.gov This protective effect is still significant 12 hours after administration. atsjournals.orgnih.govtg.org.au
Allergen-Induced Bronchoconstriction: Zafirlukast effectively attenuates both the early and late-phase bronchoconstrictor responses to inhaled allergens. atsjournals.orgfda.gov In studies involving challenges with antigens like cat dander, grass, and ragweed, pre-treatment with zafirlukast significantly reduced the fall in lung function. atsjournals.orgfda.gov For example, in a trial with atopic individuals sensitive to cat dander, a 40 mg dose of zafirlukast increased the mean allergen dose required to produce a 20% decrease in FEV1 (allergen PD20FEV1) from 460 AU/ml with placebo to 6,996 AU/ml. atsjournals.org It also reduces the subsequent increase in bronchial hyperresponsiveness that follows an allergen challenge. fda.gov
Exercise-Induced Bronchoconstriction (EIB): Zafirlukast provides significant protection against EIB. nih.govnih.gov In clinical studies, treatment with zafirlukast blunted the maximum fall in FEV1 following exercise. One trial showed a mean decrease in FEV1 of 36% after placebo, which was reduced to 21.6% after a 20 mg dose of zafirlukast. atsjournals.org Another study found that zafirlukast provided a 57% mean protection against EIB, as measured by the area under the FEV1 time curve. nih.gov This protective effect has been observed to last for at least 8 hours after dosing. nih.gov
Cold Air-Induced Bronchoconstriction: Pre-treatment with zafirlukast inhibits bronchoconstriction caused by the inhalation of cold, dry air. atsjournals.orgfda.gov In a randomized trial, a single 80 mg dose of zafirlukast significantly attenuated cold air-induced bronchoconstriction 24 hours after treatment. atsjournals.orgatsjournals.org Another study assessed the provocative ventilation rate needed to cause a 20% fall in FEV1 (PV20). Three hours after the first dose, the median PV20 was 40 L/min for placebo, which increased to 69.1 L/min with an 80 mg dose of zafirlukast. nih.goversnet.org
The table below summarizes findings from various pharmacodynamic studies on zafirlukast.
| Challenge Type | Study Population | Key Findings | Reference |
| LTD4-Induced | Mild-to-moderate asthmatics on ICS | A single 20 mg dose required a 76-fold higher dose of LTD4 to cause a 20% fall in FEV1 vs. placebo. | nih.gov |
| LTD4-Induced | Mild asthmatics | A 40 mg dose caused a >100-fold shift in the LTD4 dose-response curve. | atsjournals.orgatsjournals.org |
| Allergen-Induced (Cat Dander) | Atopic individuals | A 40 mg dose increased the mean allergen PD20FEV1 from 460 AU/ml to 6,996 AU/ml. | atsjournals.org |
| Allergen-Induced | Atopic asthmatics | A 40 mg dose significantly reduced both early and late-phase bronchoconstriction. | atsjournals.org |
| Exercise-Induced | Asthmatic patients | A 20 mg dose reduced the mean maximum fall in FEV1 from 36% (placebo) to 21.6%. | atsjournals.org |
| Exercise-Induced | Mild asthmatics | An 80 mg dose provided 57% mean protection (based on area under the curve). | nih.gov |
| Cold Air-Induced | Asthmatic patients | An 80 mg dose increased the median PV20 from 40 L/min (placebo) to 69.1 L/min. | nih.goversnet.org |
| Sulfur Dioxide-Induced | Mild-to-moderate asthmatics | A 20 mg dose significantly increased the provocative concentration of SO2 required to cause an 8-unit increase in specific airway resistance vs. placebo. | nih.gov |
Pharmacodynamic Studies of Zafirlukast
Anti-inflammatory Effects in the Lung
Zafirlukast has demonstrated anti-inflammatory properties within the lungs. nih.govatsjournals.orgcapes.gov.br The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent mediators of inflammation in asthma, contributing to bronchoconstriction, airway wall edema, and mucus hypersecretion. atsjournals.org Zafirlukast works by blocking the action of these leukotrienes on their receptors, thereby reducing airway constriction, mucus buildup, and inflammation. drugbank.com
Research has shown that zafirlukast can attenuate the inflammatory response to allergen exposure. atsjournals.org In a double-blind, placebo-controlled crossover trial involving allergic asthmatic patients, zafirlukast therapy was associated with significantly reduced bronchoalveolar lavage (BAL) lymphocytes and alcian blue-positive cells (presumed to be basophils) 48 hours after a segmental antigen challenge. atsjournals.org There was also a trend towards a reduction in alveolar macrophages. atsjournals.org Furthermore, zafirlukast significantly reduced the release of superoxide (B77818) by purified alveolar macrophages, indicating an alteration of cellular activation associated with the antigen challenge. atsjournals.org Another study found that while zafirlukast did not significantly affect sputum inflammatory cells, it did significantly reduce the absolute counts of total white cells, lymphocytes, neutrophils, and basophils in nasal lavage fluid after natural exposure to cat allergen. nih.gov
More recent research in animal models has further elucidated the anti-inflammatory mechanisms of zafirlukast. Studies in mice with lipopolysaccharide (LPS) and bleomycin-induced lung inflammation showed that zafirlukast administration led to significant improvements in lung tissue pathology and a reduction in inflammatory cell infiltration. researchgate.net These effects were attributed to the suppression of the TLR4/NF-κB/NLRP3 inflammasome pathway, a key signaling cascade in inflammation. researchgate.net
Modulation of Airway Hyperresponsiveness
Airway hyperresponsiveness (AHR), a hallmark of asthma, is the tendency of the airways to constrict excessively in response to various stimuli. Zafirlukast has been shown to modulate AHR. frontiersin.org It can attenuate the increased bronchial hyperresponsiveness that follows an inhaled allergen challenge. atsjournals.org
Clinical studies have demonstrated zafirlukast's ability to inhibit bronchospasm induced by various triggers. It has been shown to antagonize bronchoconstriction caused by exercise, cold air, and allergens such as grass, cat dander, and ragweed. nih.govatsjournals.orgreliasmedia.com This protective effect against bronchoconstrictor stimuli is a key aspect of its therapeutic action in asthma. nih.govatsjournals.org
Clinical Efficacy and Comparative Studies
Numerous clinical trials have evaluated the efficacy of zafirlukast in the management of asthma, demonstrating its benefits in improving lung function and symptoms. mdedge.comyork.ac.uknih.gov
Improvement in Pulmonary Function and Asthma Symptoms
Multiple multicenter, double-blind, placebo-controlled trials have consistently shown that zafirlukast improves key markers of asthma control. nih.govatsjournals.orgyork.ac.uk In patients with chronic, stable asthma, zafirlukast has been shown to reduce asthma symptoms, including daytime symptoms and nighttime awakenings. nih.govatsjournals.orgyork.ac.ukatsjournals.org
Significant improvements in pulmonary function are a consistent finding in clinical trials. mdedge.comatsjournals.org An analysis of pooled data from four randomized, double-blind, placebo-controlled trials in patients with severe persistent asthma (defined by an FEV₁ of less than 60% of predicted) who had never received corticosteroids showed that 64% of patients treated with zafirlukast had a 10% or greater increase in FEV₁, compared with 50% in the placebo group. aafp.org In a 6-week study, oral zafirlukast administration resulted in statistically significant improvements in morning and evening peak expiratory flow (PEF) and a significant improvement in the peak expiratory flow rate (PEFR) during clinical visits. nih.gov Another large-scale trial involving over 3,200 patients showed statistically significant improvements in all pulmonary function measures within one week of starting treatment, with continued improvement over the 4-week trial period. mdedge.com After 4 weeks, mean morning PEF and FEV₁ had increased by 10% compared with baseline values. mdedge.com
| Study | Patient Population | Key Findings | Reference |
|---|---|---|---|
| Pooled analysis of 4 trials | Severe persistent asthma (FEV₁ <60% predicted), corticosteroid-naïve | 64% of zafirlukast-treated patients had ≥10% increase in FEV₁ vs. 50% with placebo. | aafp.org |
| 6-week study | Asthmatic patients | Significant improvements in morning PEF (285.8 to 308.4 L/min), evening PEF (293.3 to 312.1 L/min), and PEFR (74.3% to 82%). | nih.gov |
| 4-week large-scale trial | Over 3,200 patients with asthma | 10% increase in mean morning PEF and FEV₁ from baseline. | mdedge.com |
| 13-week multicenter trial | 762 patients | Significantly improved morning peak expiratory flow rates. | york.ac.uk |
Reduction in Rescue β-agonist Use
A key indicator of improved asthma control is a decreased need for rescue medication. Clinical trials have consistently demonstrated that zafirlukast significantly reduces the use of as-needed short-acting β₂-agonists. nih.govatsjournals.orgyork.ac.ukatsjournals.org In a pooled analysis of patients with severe persistent asthma, the zafirlukast group had a 26% decrease in the use of a beta-agonist. aafp.org Similarly, a 13-week trial with 762 patients showed a significant reduction in beta-agonist use. york.ac.uk In a study of patients also receiving high-dose inhaled corticosteroids, the addition of zafirlukast led to a significant decrease in the use of β₂-agonists compared to placebo. atsjournals.org
Comparison with Other Asthma Therapies
The clinical efficacy of zafirlukast has been compared to other established asthma therapies, including inhaled corticosteroids (ICS), montelukast (B128269), and salmeterol (B1361061).
Inhaled Corticosteroids (ICS): Direct comparisons have generally shown that low-dose ICS, such as beclomethasone (B1667900) dipropionate (400 mcg/day), are more potent than zafirlukast in improving pulmonary function and reducing symptoms. tg.org.auatsjournals.org One study comparing zafirlukast with beclomethasone dipropionate found that the inhaled corticosteroid produced approximately double the improvement in pulmonary function and had greater effects on symptoms and β₂-agonist use. atsjournals.org Similarly, a 12-week trial found inhaled fluticasone (B1203827) propionate (B1217596) to be more effective than zafirlukast in improving clinical parameters and pulmonary function. researchgate.net However, for patients whose asthma is not adequately controlled by high-dose inhaled corticosteroids, the addition of zafirlukast has been shown to be beneficial, suggesting that it addresses inflammatory pathways not fully controlled by corticosteroids alone. atsjournals.org
Montelukast: Zafirlukast and montelukast are both leukotriene receptor antagonists. withpower.com While they act on the same class of receptors, direct head-to-head clinical trial data comparing their efficacy is limited. withpower.com Both have shown similar efficacy in managing asthma symptoms in separate trials. withpower.com A key difference lies in their dosing schedules, with montelukast offering once-daily administration compared to the twice-daily regimen for zafirlukast. withpower.com
Salmeterol: Comparative studies have shown that the long-acting β₂-agonist salmeterol provides significantly greater improvement in pulmonary function, asthma symptoms, and supplemental albuterol use compared to zafirlukast, particularly in patients already using inhaled corticosteroids. nih.govmedscape.comnih.gov In a 4-week trial, salmeterol treatment resulted in a significantly greater improvement in morning PEF (29.6 L/min vs. 13.0 L/min for zafirlukast) and a higher percentage of symptom-free days (22.4% vs. 8.8%). nih.gov
| Comparator | Key Findings | Reference |
|---|---|---|
| Inhaled Corticosteroids (Beclomethasone, Fluticasone) | ICS generally more potent in improving lung function and symptoms. Zafirlukast can provide additional benefit when added to high-dose ICS. | atsjournals.orgtg.org.auatsjournals.orgresearchgate.net |
| Montelukast | Both show similar efficacy in managing asthma symptoms; limited head-to-head trials. Montelukast has a once-daily dosing advantage. | withpower.com |
| Salmeterol | Salmeterol provides significantly greater improvements in pulmonary function and symptom control, especially in patients on ICS. | nih.govmedscape.comnih.gov |
Emerging Therapeutic Applications of Zafirlukast
Beyond its established role in asthma, preliminary research suggests potential new therapeutic applications for zafirlukast.
Allergic Rhinitis: Studies have indicated that zafirlukast can be beneficial in treating allergic rhinitis, a condition often co-existing with asthma. researchgate.netnih.gov Research has shown that zafirlukast can significantly reduce rhinitis symptoms and nasal resistance. researchgate.net
Chronic Urticaria: Off-label use of zafirlukast for chronic urticaria has been explored, with some evidence suggesting enhanced outcomes. nih.gov
Oncology: Preclinical laboratory studies have suggested that zafirlukast may possess anti-tumor activity in ovarian cancer. clinicaltrials.gov This has led to the initiation of clinical trials to evaluate its effectiveness in preventing tumor activity in patients with marker-only relapsed ovarian cancer. clinicaltrials.gov
Acute Lung Injury (ALI): In animal models of ALI induced by lipopolysaccharide, zafirlukast has shown beneficial effects by reducing oxidative stress, neutrophil infiltration, and pro-inflammatory mediators. imrpress.com
These emerging applications are still under investigation and require further robust clinical trials to establish their efficacy and safety.
Anticancer Properties (e.g., TMEM16A channel inhibition in lung adenocarcinoma)
Recent research has identified the membrane ion channel TMEM16A as a potential therapeutic target in lung adenocarcinoma. nih.govstatpearls.com Through virtual screening of over 1,400 FDA-approved drugs, zafirlukast was identified as a candidate that can inhibit the TMEM16A channel in a concentration-dependent manner. nih.gov In vivo experiments have further demonstrated that zafirlukast can significantly inhibit the growth of lung adenocarcinoma tumors in mice. nih.govnih.gov
Molecular dynamics simulations and site-directed mutagenesis have shown that zafirlukast binds to specific amino acid residues (S387/N533/R535) within the nonselective inhibitor binding pocket of the TMEM16A channel, effectively blocking the channel pore. nih.govresearchgate.net By targeting the TMEM16A channel, zafirlukast has been shown to inhibit the proliferation and migration of lung adenocarcinoma LA795 cells. nih.govresearchgate.net This identification of zafirlukast as a novel TMEM16A channel inhibitor with significant anticancer activity positions it as a promising candidate for future preclinical and clinical studies in oncology. nih.govnih.govresearchmap.jp
Bactericidal Activity (e.g., against Mycobacterium abscessus via DNA condensation and Lsr2 binding)
Zafirlukast has demonstrated bactericidal effects against Mycobacterium abscessus, an emerging pathogen in cystic fibrosis patients known for its extreme antibiotic resistance. nih.govnih.gov The compound targets Lsr2, a nucleoid-associated protein that is crucial for mycobacterial virulence and is highly conserved among mycobacterial species. nih.govresearchgate.net Zafirlukast inhibits the complexation between Lsr2 and mycobacterial DNA. nih.gov
Studies have shown that zafirlukast treatment reduces the growth of replicating M. abscessus, with a minimal inhibitory concentration (MIC) of 16 µM and a bactericidal concentration of 64 µM. nih.govnih.govresearchgate.net An initial response to the treatment is DNA condensation, a known stress response in mycobacteria, which occurs within one hour. nih.govnih.gov Continued exposure to zafirlukast leads to altered bacterial morphology, loss of structural integrity, and disorganization of the hydrophobic multilayered cell wall and periplasm. nih.govnih.gov These findings suggest zafirlukast could be a lead compound for developing new treatments against challenging mycobacterial infections.
| Parameter | Concentration | Reference |
|---|---|---|
| Minimal Inhibitory Concentration (MIC) | 16 µM | nih.govnih.gov |
| Bactericidal Concentration | 64 µM | nih.govnih.gov |
Potential Protective Effects against Cardiovascular Disease
Zafirlukast has shown potential protective effects in the context of cardiovascular disease, primarily linked to its anti-inflammatory properties. Endothelial dysfunction, often induced by chronic inflammation, is a key mechanism behind many cardiovascular diseases. nih.gov Research has shown that zafirlukast can protect endothelial cells from inflammatory responses and injury induced by tumor necrosis factor-alpha (TNF-α). nih.gov It achieves this by suppressing the expression of vascular adhesion molecules (like ICAM-1 and VCAM-1) and pro-inflammatory cytokines (including IL-1β, IL-6, and IL-8). nih.gov
Furthermore, zafirlukast has been investigated for its role in cerebral ischemia/reperfusion (I/R) injury. In studies involving mice, zafirlukast demonstrated a dose-dependent neuroprotective effect against global cerebral I/R injury. innovareacademics.ininnovareacademics.in This was evidenced by a significant decrease in lipid peroxidation, lactate (B86563) dehydrogenase, serum nitrite (B80452) levels, and cerebral infarct size. innovareacademics.ininnovareacademics.in The mechanism involves the inhibition of inflammatory mediators through the suppression of MAPK kinase p38 and NF-κB activation. nih.gov These findings suggest a potential therapeutic application for zafirlukast in endothelial dysfunction-related diseases like atherosclerosis. nih.gov
| Effect | Mechanism/Observation | Reference |
|---|---|---|
| Suppression of Endothelial Inflammation | Inhibits TNF-α-induced expression of ICAM-1, VCAM-1, IL-1β, IL-6, and IL-8. | nih.gov |
| Neuroprotection in Cerebral Ischemia | Decreases lipid peroxidation, lactate dehydrogenase, and cerebral infarct size. | innovareacademics.ininnovareacademics.in |
| Reduction of Oxidative Stress | Ameliorates production of reactive oxygen species (ROS). | nih.gov |
Suppression of Advanced Glycation End-Products (AGEs)-induced Degradation
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of osteoarthritis and diabetic nephropathy. nih.govnih.gov Zafirlukast has been shown to exert protective effects against the damage induced by AGEs. nih.govresearchgate.net In studies on human primary chondrocytes, zafirlukast was found to inhibit the AGE-induced degradation of the articular extracellular matrix. nih.govresearchgate.net
The mechanism involves the suppression of matrix metalloproteinases (MMPs) and ADAMTS expression, the generation of reactive oxygen species (ROS), and the activation of the NF-κB pathway. nih.govresearchgate.net Similarly, in rat renal mesangial cells cultured with AGEs, zafirlukast reduced markers of inflammation, oxidative stress, and apoptosis in a dose-dependent manner. nih.gov These findings suggest that zafirlukast possesses a protective effect against AGE-induced cellular damage and dysfunction, highlighting its potential in treating conditions like osteoarthritis. nih.govcitexs.com
SARS-CoV-2 Helicase Inhibition
In the search for repurposable drugs to combat the COVID-19 pandemic, zafirlukast was identified as a potential inhibitor of the SARS-CoV-2 helicase (nsp13), an enzyme critical for viral replication. mdpi.comclinicaltrials.govtandfonline.com Through in silico modeling and subsequent in vitro testing, zafirlukast was the only compound among a selection of FDA-approved drugs with sulphoxide or sulphone moieties to inhibit the enzyme, with an IC50 value of 16.3 µM. tandfonline.com
Treatment of Vero E6 cells with zafirlukast before infection with SARS-CoV-2 significantly decreased the cytopathic effects of the virus. tandfonline.com It is proposed that zafirlukast alleviates SARS-CoV-2 pathogenicity by inhibiting the viral helicase, thereby impairing the viral replication and transcription pathway. tandfonline.com This suggests that zafirlukast could be clinically developed as a new antiviral treatment for SARS-CoV-2 and potentially other coronaviruses. tandfonline.comfrontiersin.org
Pharmacokinetics and Metabolism of Zafirlukast
Absorption Characteristics
Zafirlukast is rapidly absorbed from the gastrointestinal tract following oral administration. nih.govwikipedia.orgfda.gov Peak plasma concentrations (Cmax) are typically achieved approximately 3 hours after ingestion. nih.govwikipedia.orgfda.gov The pharmacokinetics of zafirlukast are generally linear over a range of doses. fda.gov
A significant drug-food interaction affects its absorption. The oral bioavailability of zafirlukast is reduced by approximately 40% when it is taken with food, particularly high-fat or high-protein meals. nih.govwikipedia.orgfda.gov Therefore, it is recommended to be administered on an empty stomach. Zafirlukast is highly bound to plasma proteins (over 99%), predominantly to albumin. nih.govfda.gov
| Parameter | Value/Characteristic | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | nih.govwikipedia.orgfda.gov |
| Effect of Food on Bioavailability | ~40% reduction | nih.govwikipedia.orgfda.gov |
| Plasma Protein Binding | >99% (predominantly albumin) | nih.govfda.gov |
| Mean Terminal Half-life | ~10 hours | fda.gov |
Distribution and Protein Binding
Zafirlukast demonstrates a high degree of binding to plasma proteins, exceeding 99%. fda.govnih.govresearchgate.netmims.commhmedical.com This binding is predominantly to albumin and remains consistent across the clinically relevant concentration range. fda.govresearchgate.net The apparent steady-state volume of distribution (Vss/F) is approximately 70 liters, which suggests a moderate level of distribution into the body's tissues. fda.govnih.gov Preclinical studies conducted in rats using radiolabeled zafirlukast indicated minimal distribution across the blood-brain barrier. fda.gov The mean terminal elimination half-life of zafirlukast is about 10 hours in both healthy individuals and patients with asthma, with a range of approximately 8 to 16 hours. fda.govnih.govresearchgate.netmims.comnih.gov
Table 1: Pharmacokinetic Properties of Zafirlukast
| Parameter | Value |
| Plasma Protein Binding | >99% (predominantly albumin) fda.govnih.govresearchgate.netmims.commhmedical.com |
| Apparent Volume of Distribution (Vss/F) | ~70 L fda.govnih.gov |
| Mean Terminal Elimination Half-Life | ~10 hours (range: 8-16 hours) fda.govnih.govresearchgate.netmims.comnih.gov |
| Blood-Brain Barrier Penetration | Minimal fda.govnih.gov |
Metabolic Pathways and Enzymes Involved
Zafirlukast undergoes extensive metabolism, primarily in the liver. fda.govresearchgate.netmims.comnih.govwikipedia.org The resulting metabolites are significantly less potent than the parent compound. fda.govresearchgate.netatsjournals.orgatsjournals.orge-lactancia.org
The primary pathway for zafirlukast's biotransformation is through the cytochrome P450 (CYP) system. In vitro studies using human liver microsomes have identified CYP2C9 as the main isoenzyme responsible for the metabolism of zafirlukast. fda.govresearchgate.netnih.govwikipedia.orgatsjournals.orge-lactancia.org Specifically, CYP2C9 facilitates the hydroxylation of zafirlukast. fda.govresearchgate.netnih.gov
The metabolism of zafirlukast is comprehensive and involves several chemical reactions. The most prominent metabolic products are hydroxylated metabolites, which are formed via the CYP2C9 pathway and are excreted in the feces. fda.govatsjournals.orgatsjournals.org In addition to hydroxylation, zafirlukast also undergoes hydrolysis of the carbamate (B1207046) group, followed by N-acetylation. chemicalbook.innih.gov Studies in animal models (mice, rats, and dogs) have confirmed that the primary metabolic routes involve hydrolysis of the amide linkage and hydroxylation at one or more positions. nih.gov N-acetylation was observed in mice and rats, but not in dogs. nih.gov
Hydroxylation, Hydrolysis, and N-acetylation
Elimination Pathways
The primary route of elimination for zafirlukast and its metabolites is through the feces. nih.govresearchgate.netmims.comnih.govatsjournals.orge-lactancia.org Following the administration of a radiolabeled dose, approximately 90% of the radioactivity is recovered in the feces, while urinary excretion accounts for about 10% of the dose. mims.comatsjournals.orgatsjournals.orge-lactancia.org The parent compound, zafirlukast, is not detected in the urine. atsjournals.orgatsjournals.orge-lactancia.org This indicates that biliary clearance is the major pathway for elimination from the systemic circulation. nih.gov The apparent oral clearance of zafirlukast is approximately 20 L/h. nih.gov
Table 2: Elimination Characteristics of Zafirlukast
| Parameter | Finding |
| Primary Route of Elimination | Feces nih.govresearchgate.netmims.comnih.govatsjournals.orge-lactancia.org |
| Fecal Excretion (% of dose) | ~90% mims.com |
| Urinary Excretion (% of dose) | ~10% mims.comatsjournals.orgatsjournals.orge-lactancia.org |
| Unchanged Drug in Urine | Not detected atsjournals.orgatsjournals.orge-lactancia.org |
| Major Clearance Pathway | Biliary nih.gov |
| Apparent Oral Clearance | ~20 L/h nih.gov |
Impact of Hepatic Impairment on Zafirlukast Clearance
Given that zafirlukast is extensively metabolized in the liver, its clearance is significantly affected by hepatic impairment. nih.govresearchgate.netnih.govwikipedia.orgnyallergy.com In patients with stable alcoholic cirrhosis, the clearance of zafirlukast is reduced. fda.govresearchgate.netnih.govnyallergy.com This reduction in clearance leads to an increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) by approximately 50% to 60% compared to healthy individuals. fda.govnih.govresearchgate.netnih.govnyallergy.com Therefore, the use of zafirlukast is not recommended for patients with hepatic impairment. nih.gov
Drug Interactions and Pharmacokinetic Modulations of Zafirlukast
Zafirlukast, a leukotriene receptor antagonist, undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govwikipedia.orgresearchgate.net In vitro studies using human liver microsomes have identified CYP2C9 as the main pathway for its biotransformation into hydroxylated metabolites. fda.gov Additionally, research indicates that zafirlukast can inhibit CYP3A4 and CYP2C9 isoenzymes at concentrations achieved in clinical practice. fda.govnyallergy.comdrugs.com These characteristics underpin the various drug interactions observed with zafirlukast.
Zafirlukast's role as both a substrate and an inhibitor of CYP enzymes creates a potential for numerous drug interactions. wikipedia.orgfda.govdrugs.com
The co-administration of zafirlukast and warfarin (B611796), a substrate of CYP2C9, results in a clinically significant interaction. fda.govnyallergy.com A study involving healthy male volunteers who received multiple doses of zafirlukast (160 mg/day) alongside a single 25 mg dose of warfarin demonstrated a notable increase in the mean area under the curve (AUC) of S-warfarin by 63% and its half-life by 36%. fda.govnyallergy.com This pharmacokinetic change was accompanied by an approximate 35% increase in the mean prothrombin time (PT). fda.govnyallergy.com This interaction is attributed to zafirlukast's inhibition of the CYP2C9 isoenzyme system. fda.govnyallergy.com Consequently, close monitoring of prothrombin times is essential for patients on concurrent therapy. nyallergy.com
Table 1: Pharmacokinetic Interaction between Zafirlukast and Warfarin
| Parameter | Change with Co-administration | Reference |
|---|---|---|
| S-warfarin Mean AUC | ▲ 63% | fda.govnyallergy.com |
| S-warfarin Half-life | ▲ 36% | fda.govnyallergy.com |
| Mean Prothrombin Time | ▲ ~35% | fda.govnyallergy.com |
The interaction between zafirlukast and theophylline (B1681296), which is primarily metabolized by CYP1A2, has yielded conflicting results. researchgate.netnih.gov While some studies suggest that zafirlukast can decrease plasma concentrations of theophylline, others have reported increased theophylline levels. nih.govresearchgate.netuptodateonline.ir One case report detailed a significant increase in serum theophylline to toxic levels after the introduction of zafirlukast. nih.gov In this specific case, the area under the curve for theophylline increased dramatically when administered with zafirlukast. nih.gov It is hypothesized that high concentrations of zafirlukast may inhibit CYP1A2, the primary enzyme responsible for theophylline metabolism. nih.gov However, other research indicates that theophylline metabolism remains largely unchanged in most instances of co-administration. nih.govresearchgate.net
When zafirlukast is administered with erythromycin (B1671065), a known inhibitor of CYP3A4, the plasma concentrations of zafirlukast are reduced. nih.govfda.govnyallergy.com A study in asthmatic patients showed that giving a single 40 mg dose of zafirlukast with erythromycin (500 mg three times daily for 5 days) led to an approximate 40% decrease in the mean plasma levels of zafirlukast. fda.govnyallergy.comdrugs.com This reduction is thought to be due to a decrease in the bioavailability of zafirlukast. fda.govnyallergy.com
Concurrent administration of zafirlukast and aspirin (B1665792) has been shown to increase the plasma concentrations of zafirlukast. nih.govfda.govnyallergy.com When zafirlukast (40 mg/day) was given with high-dose aspirin (650 mg four times daily), the mean plasma concentrations of zafirlukast increased by approximately 45%. fda.govnyallergy.comfda.gov
Table 2: Effect of Concomitant Medications on Zafirlukast Plasma Concentrations
| Co-administered Drug | Effect on Zafirlukast Plasma Concentration | Reference |
|---|---|---|
| Erythromycin | ▼ ~40% | fda.govnyallergy.comdrugs.com |
| Aspirin | ▲ ~45% | fda.govnyallergy.comfda.gov |
Given that zafirlukast inhibits CYP2C9 and CYP3A4 in vitro, there is a potential for interactions with other drugs that are substrates for these enzymes. fda.govnyallergy.comdrugs.com Although formal interaction studies have not been conducted for all possible combinations, caution is advised when zafirlukast is co-administered with drugs metabolized by CYP2C9, such as tolbutamide (B1681337) and phenytoin. fda.govnyallergy.comdrugs.com Similarly, because zafirlukast is a known in vitro inhibitor of CYP3A4, it may increase the levels of drugs metabolized by this enzyme. wikipedia.orgmedscape.compdr.net This includes a wide range of medications, and appropriate clinical monitoring is recommended when these drugs are used concurrently with zafirlukast. drugs.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetylsalicylic Acid |
| Aripiprazole |
| Aspirin |
| Azithromycin |
| Carbamazepine |
| Cilostazol |
| Clarithromycin |
| Cyclosporin |
| Digoxin |
| Dofetilide |
| Ergot alkaloids |
| Erythromycin |
| Methyl-benzoate |
| Montelukast |
| Phenytoin |
| Pimozide |
| Prednisolone |
| Prednisone |
| Terfenadine |
| Theophylline |
| Tolbutamide |
| Warfarin |
Effect on Aspirin (Acetylsalicylic Acid)
Food Interactions Affecting Bioavailability
The oral bioavailability of zafirlukast is significantly influenced by the presence of food. fda.govresearchgate.netwikipedia.orgnih.gov Research has consistently demonstrated that co-administration of zafirlukast with food leads to a substantial reduction in its absorption. fda.govresearchgate.netwikipedia.orgnih.gov
Specifically, studies involving high-fat and high-protein meals have shown a decrease in the mean bioavailability of zafirlukast by approximately 40%. fda.govdrugs.comfda.gov This reduction in bioavailability is a critical factor in its clinical application, necessitating administration on an empty stomach, defined as at least one hour before or two hours after meals, to ensure maximal absorption. fda.govwikipedia.orgdrugs.com The peak plasma concentration (Cmax) of zafirlukast is typically reached around 3 hours after oral administration in a fasted state. researchgate.netnih.govhres.ca
Table 1: Effect of Food on Zafirlukast Bioavailability
| Parameter | Condition | Outcome | Citation |
|---|---|---|---|
| Bioavailability | Administration with a high-fat meal | Reduced by approximately 40% | fda.govdrugs.com |
| Bioavailability | Administration with a high-protein meal | Reduced by approximately 40% | fda.govdrugs.com |
| Absorption | Taken with food | Oral absorption is reduced | wikipedia.org |
| Peak Plasma Concentration (Tmax) | Fasted state | Approximately 3 hours | researchgate.netnih.govhres.ca |
Potential for Interactions with Other Leukotriene Receptor Antagonists
While comprehensive studies detailing the direct interactions between zafirlukast and other leukotriene receptor antagonists like montelukast and pranlukast (B1678047) are not extensively documented in the provided search results, the shared mechanism of action suggests a potential for competitive interactions. As antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), simultaneous administration could theoretically lead to competition for the same binding sites.
Drug interaction studies have been conducted for zafirlukast with various other medications. For instance, co-administration with erythromycin resulted in a roughly 40% decrease in zafirlukast's mean plasma levels due to reduced bioavailability. fda.govfda.gov Conversely, when taken with aspirin, the mean plasma concentrations of zafirlukast increased by about 45%. fda.gov These findings highlight the importance of understanding the metabolic pathways and potential for interactions with co-administered drugs.
Analytical Methods for Zafirlukast and its Impurities
The accurate analysis and quantification of zafirlukast and its impurities are crucial for quality control and research. A variety of analytical techniques have been developed and validated for this purpose.
Chromatographic Techniques for Analysis and Quantification (e.g., HPLC, LC-MS)
High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of zafirlukast. oup.comresearchgate.netresearchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly employed, often utilizing C18 columns. researchgate.netresearchgate.netnih.govresearchgate.net These methods are valued for their simplicity, speed, and selectivity. researchgate.net Mobile phases typically consist of a mixture of acetonitrile (B52724) and a buffer, such as potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate (B1220265), with the pH adjusted to optimize separation. oup.comresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and specificity for quantifying zafirlukast, particularly in biological matrices like human plasma. labcompare.comthieme-connect.comresearchgate.netresearchgate.net These methods often involve a simple protein precipitation step for sample preparation, followed by rapid separation on a UPLC or HPLC column and detection by mass spectrometry. thieme-connect.comresearchgate.net LC-MS is also instrumental in peak homogeneity studies during forced degradation experiments. oup.com
Table 2: Chromatographic Methods for Zafirlukast Analysis
| Technique | Column | Mobile Phase Example | Detection | Application | Citation |
|---|---|---|---|---|---|
| RP-HPLC | Symmetry Shield RP18 | Acetonitrile and 0.01 M potassium dihydrogen phosphate buffer (pH 3.5) | UV at 225 nm | Quantification | researchgate.net |
| RP-LC | Short LC column with sub-2-µm particles | Ammonium formate and acetonitrile (gradient) | Not specified | Quantification of zafirlukast and impurities | oup.com |
| UPLC-MS/MS | Acquity UPLC BEH C18 | Acetonitrile:water with 10 mM acetic acid | ESI-MS/MS (negative mode) | Quantification in plasma | thieme-connect.comresearchgate.net |
| LC-MS/MS | Hypersil BDS C18 | 10 mm ammonium acetate (B1210297) (pH 6.4):acetonitrile (20:80, v/v) | ESI-MS/MS | Quantification in human plasma | researchgate.net |
Spectroscopic Methods for Structural Characterization (e.g., IR, NMR, MS)
Spectroscopic techniques are indispensable for the structural elucidation of zafirlukast and its related substances.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the zafirlukast molecule. acgpubs.orgblogspot.com Characteristic peaks in the IR spectrum can confirm the presence of N-H, C=O (carbamate and amide), and S=O (sulfone) groups. acgpubs.org For instance, a study on a zafirlukast ethanolate (B101781) solvate presented its IR spectrum in potassium bromide. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of zafirlukast and its analogs. acgpubs.orgblogspot.comacs.orgacs.org The chemical shifts and coupling constants in the NMR spectra are used to assign the structure of the molecule and its impurities. acgpubs.orgacs.orgacs.org
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of zafirlukast and its impurities. acgpubs.orgblogspot.comresearchgate.net It is often coupled with liquid chromatography (LC-MS) to identify and characterize compounds in complex mixtures. oup.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the confirmation of elemental compositions. acs.orgacs.org
Table 3: Spectroscopic Data for Zafirlukast Characterization
| Technique | Key Findings/Application | Citation |
|---|---|---|
| IR | Identification of functional groups (N-H, C=O, S=O) | acgpubs.orgblogspot.com |
| ¹H NMR | Structural elucidation and assignment | acgpubs.orgblogspot.comacs.orgacs.org |
| ¹³C NMR | Detailed structural information | acs.orgacs.org |
| MS | Molecular weight determination and impurity identification | acgpubs.orgblogspot.comresearchgate.net |
| LC-MS | Confirmation of impurity structures | oup.comresearchgate.net |
| HRMS | Accurate mass measurement for elemental composition | acs.orgacs.org |
Development and Validation of Stability-Indicating Methods
Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. researchgate.netresearchgate.netakjournals.com Several stability-indicating HPLC and HPTLC methods have been developed and validated for zafirlukast. oup.comresearchgate.netresearchgate.netakjournals.com
These methods are validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. oup.comwjpmr.com Forced degradation studies are conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to demonstrate the method's ability to separate the drug from its degradation products. oup.comresearchgate.netresearchgate.net The peak purity of zafirlukast under these stress conditions is often confirmed using a photodiode array (PDA) detector or LC-MS. oup.com
Identification and Characterization of Process-Related Impurities and Degradation Products
The synthesis of zafirlukast can lead to the formation of process-related impurities, such as meta and para isomers. oup.comresearchgate.net Additionally, zafirlukast can degrade under certain conditions to form various degradation products. oup.comresearchgate.netresearchgate.net
The identification and characterization of these impurities and degradation products are critical for ensuring the safety and quality of the drug substance. researchgate.net A combination of chromatographic and spectroscopic techniques is employed for this purpose. For example, preparative HPLC can be used to isolate impurities, which are then characterized by IR, MS, and NMR spectroscopy to elucidate their structures. researchgate.net One study identified an N-oxide impurity formed under oxidative stress. oup.com Known human metabolites of zafirlukast include hydroxylated forms of the parent compound. nih.gov
Reference Standards and Isomeric Compounds in Zafirlukast Analysis
The precise analysis of zafirlukast requires the use of well-characterized reference standards, including its various process-related impurities and structural isomers. During the process development of zafirlukast, several unknown impurities have been detected at low levels (0.05% to 0.15%) using reverse phase high-performance liquid chromatography (HPLC). nih.gov These impurities were subsequently isolated, synthesized, and characterized to serve as reference markers for quality control. nih.gov
A patent for zafirlukast preparation details several structurally isomeric compounds that are used as reference standards in HPLC analysis. google.com Furthermore, research has identified and characterized five specific impurities, detailing their structures based on spectral data from IR, MS, and NMR. nih.gov The separation and identification of these related substances are crucial for ensuring the purity of the final drug product. nih.gov
Among the most critical pairs of impurities to resolve during chromatographic analysis are the meta and para isomers of zafirlukast. researchgate.netoup.com The resolution of these positional isomers is highly sensitive to the pH of the mobile phase used in the HPLC method. researchgate.net Optimized and validated stability-indicating HPLC methods have been developed to ensure the effective separation of zafirlukast from its potential impurities, isomers, and degradation products under various stress conditions like hydrolysis, oxidation, and photolysis. researchgate.netoup.com
The table below lists some of the identified impurities and related compounds used as reference standards in the analysis of zafirlukast.
Table 1: Identified Impurities and Isomeric Compounds in Zafirlukast Analysis
| Compound Name | Description | Reference |
|---|---|---|
| {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester | Zafirlukast-related impurity with a relative retention time of about 0.56 minutes in a specific HPLC method. google.com Characterized as Impurity 2 in other studies. nih.gov | nih.govgoogle.com |
| {3-[2-methoxy-4-methoxycarbonyl-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid cyclopentyl ester | Zafirlukast-related impurity with a relative retention time of about 1.21 minutes in a specific HPLC method. google.com | google.com |
| 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid | Identified as Impurity 1. nih.gov | nih.gov |
| {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Identified as Impurity 3 (meta isomer). nih.govresearchgate.net | nih.govresearchgate.net |
| {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester | Identified as Impurity 4 (para isomer). nih.govresearchgate.net | nih.govresearchgate.net |
Environmental Aspects of Zafirlukast
The environmental impact of pharmaceuticals like zafirlukast is an area of growing academic interest. Research focuses on understanding how the compound behaves once it enters the environment, its potential to persist, accumulate in organisms, and its toxicity to aquatic life.
Zafirlukast is characterized by low water solubility and is predicted to partition to solid materials in the environment. astrazeneca.com The primary route of elimination from the body is through biliary clearance, with nearly all of the compound and its metabolites excreted in the feces. astrazeneca.comfda.govnih.govresearchgate.net Urinary excretion accounts for less than 10% of a dose, and the parent zafirlukast is not detected in urine. fda.govresearchgate.net Zafirlukast undergoes extensive metabolism in the liver, primarily through hydroxylation by the cytochrome P450 2C9 (CYP2C9) enzyme. fda.govresearchgate.netatsjournals.org The resulting hydroxylated metabolites are the main products excreted. fda.govnih.gov This excretion pathway means that zafirlukast and its metabolites primarily enter the environment via wastewater treatment systems. astrazeneca.com
Based on its low octanol-water partition coefficient, zafirlukast is not predicted to bioaccumulate significantly in aquatic organisms. astrazeneca.com This property suggests that the compound is unlikely to concentrate in the tissues of fish and other aquatic life to high levels, which mitigates one of the key risks associated with persistent environmental contaminants.
Studies have been conducted to determine the toxicity of zafirlukast to various aquatic organisms. An environmental risk assessment by AstraZeneca provides specific toxicity data based on internationally accepted guidelines. astrazeneca.com The Predicted Environmental Concentration (PEC) for zafirlukast was calculated as 0.0020 µg/L. astrazeneca.com A Predicted No Effect Concentration (PNEC) was derived from the lowest No Observed Effect Concentration (NOEC) from long-term toxicity tests, which was 0.64 mg/L (or 640 µg/L) for Daphnia magna. astrazeneca.com Applying an assessment factor of 50, the PNEC was determined to be 12.8 µg/L. astrazeneca.com The resulting PEC/PNEC ratio is 1.6 x 10⁻⁴, which is considered to represent an insignificant environmental risk. astrazeneca.com
Despite this low risk ratio, zafirlukast is classified as hazardous to the aquatic environment (long-term hazard), which warrants a careful consideration of its ecotoxicological profile. nih.gov
The table below summarizes the key aquatic toxicity data for zafirlukast. astrazeneca.com
Table 2: Aquatic Toxicity of Zafirlukast
| Species | Test Type | Method | Duration | Result | Reference |
|---|---|---|---|---|---|
| Microcystis aeruginosa (Freshwater blue-green algae) | Growth Inhibition | US FDA TAD 4.01 | 96 hours | NOECgrowth rate = 1.3 mg/L | astrazeneca.com |
| EC₅₀growth rate = 3.7 mg/L | astrazeneca.com | ||||
| Pseudokirchneriella subcapitata (Freshwater green algae) | Growth Inhibition | US FDA TAD 4.01 | 96 hours | NOECgrowth rate = 1.3 mg/L | astrazeneca.com |
| Daphnia magna (Water flea) | Chronic Reproductive Toxicity | US FDA TAD 4.09 | 21 days | NOEC (reproduction, survival, length) = 0.64 mg/L | astrazeneca.com |
Integrated Research on Methyl Benzoate and Zafirlukast Where Applicable
Computational Chemistry and Molecular Modeling Studies
Computational methods provide deep insights into the behavior of methyl benzoate (B1203000) and zafirlukast (B1683622) at a molecular level.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are crucial for predicting how a ligand will bind to a receptor. In the case of zafirlukast, these simulations have been used to explore its interactions with various protein targets. For instance, studies have shown that zafirlukast can be docked into the active sites of proteins like cruzain, a key enzyme in Chagas disease, and the main protease of SARS-CoV-2. biorxiv.orgacs.org The binding affinity of zafirlukast to the SARS-CoV-2 3CL protease was predicted to be -8.24 kcal/mol. acs.org These simulations identify key interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. acs.orgmdpi.com For example, with the SARS-CoV-2 protease, zafirlukast is predicted to form hydrogen bonds with residues Leu141 and Cys145. acs.org
While less common for a simple ester like methyl benzoate, docking studies can be applied to its derivatives. For example, derivatives of methyl 4-(bromomethyl)benzoate (B8499459) are used in the synthesis of potential anti-HIV agents. lookchem.com Docking studies of related benzoate-containing compounds have demonstrated how the benzoate group can contribute to stabilizing interactions within a receptor's binding pocket through hydrophobic and hydrogen bonding interactions. mdpi.com
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Zafirlukast | SARS-CoV-2 3CL Protease | -8.24 | Leu141, Cys145 acs.org |
| Zafirlukast | Cruzain (Cys25) | Strong | Not specified biorxiv.org |
| Benzoate Analogs | Brassinosteroid Receptor (BRI1-BAK1) | -10.17 to -13.17 | Not specified mdpi.com |
Dynamics Simulations for Conformational Analysis and Binding
Molecular dynamics (MD) simulations offer a way to observe the movement of molecules over time, providing insights into conformational changes and the stability of ligand-protein complexes. cresset-group.com For zafirlukast, MD simulations have been used to assess the stability of its complex with targets like the cruzain protein. biorxiv.org These simulations, often run for periods like 100 nanoseconds, can confirm the stability of the docked pose and provide information on the flexibility of both the ligand and the protein. biorxiv.orgresearchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics used to analyze these simulations, with lower values generally indicating greater stability. biorxiv.orgresearchgate.net
MD simulations can also be used to study the conformational landscape of a molecule in different environments, such as in a solvent. researchgate.net This is particularly important for understanding how a molecule like methyl benzoate might behave in a biological system. The technique helps to map the energy landscape and identify the most likely and biologically relevant conformations. cresset-group.com
Potential for Co-Administration and Synergistic Effects
The co-administration of different drugs can sometimes lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. While direct studies on the co-administration of methyl benzoate and zafirlukast are not prominent, the concept of polypharmacology, where a single compound acts on multiple targets, is relevant. Zafirlukast itself has been investigated for such polypharmacological effects. For instance, dual modulators of the farnesoid X receptor (FXR) and soluble epoxide hydrolase (sEH) have been derived from the zafirlukast scaffold. lookchem.comresearchgate.net Simultaneous modulation of these targets has shown potential synergistic anti-NASH (non-alcoholic steatohepatitis) effects. lookchem.comresearchgate.net
The co-administration of zafirlukast with other drugs has been studied, revealing potential interactions. For example, when given with warfarin (B611796), zafirlukast can increase the anticoagulant's effect, likely by inhibiting the CYP2C9 enzyme. fda.gov Conversely, co-administration with erythromycin (B1671065) can decrease plasma concentrations of zafirlukast. fda.gov These findings highlight the importance of understanding metabolic pathways when considering co-administration.
Development of Novel Hybrid Compounds Incorporating Moieties from Both Structures
The development of hybrid compounds, which combine structural features from different molecules, is a strategy to create new therapeutic agents with improved or novel activities. While there are no specific reports on hybrid compounds directly combining methyl benzoate and zafirlukast, the principle is well-established in drug discovery. nih.gov
Researchers have successfully created hybrid compounds from zafirlukast by modifying its structure to target other receptors. As mentioned, derivatives of zafirlukast have been developed as dual FXR activators and sEH inhibitors. lookchem.comresearchgate.net This involves systematic structural optimization of the original zafirlukast scaffold to introduce new functionalities while potentially reducing the original therapeutic activity. lookchem.comresearchgate.net Similarly, methyl benzoate derivatives, such as methyl 4-(bromomethyl)benzoate, serve as key intermediates in the synthesis of various pharmacologically active molecules, including potential anti-HIV agents. lookchem.com The chemical structure of these benzoate derivatives allows for modifications to create more complex and effective compounds. lookchem.com
Analytical Challenges in Simultaneous Detection and Quantification in Complex Matrices
The simultaneous detection and quantification of multiple compounds in complex matrices like biological fluids or pharmaceutical formulations present significant analytical challenges. For methyl benzoate and zafirlukast, different analytical techniques would be required due to their distinct chemical properties.
Zafirlukast has been quantified using various methods, including high-performance liquid chromatography (HPLC) with UV or fluorescence detection, and derivative spectrophotometry. researchgate.netresearchgate.net The choice of method depends on the matrix and the required sensitivity. For instance, HPLC with fluorescence detection has been used for analyzing zafirlukast and its metabolites in plasma. researchgate.net The development of robust analytical methods requires careful validation according to guidelines from bodies like the International Conference on Harmonization (ICH), covering aspects like linearity, accuracy, precision, and specificity. researchgate.net
Simultaneous analysis of multiple compounds often requires chromatographic separation prior to detection. conicet.gov.ar For a mixture potentially containing both methyl benzoate and zafirlukast, a method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would likely be necessary to achieve adequate separation and sensitive detection. The challenge lies in developing a single method that can efficiently separate and quantify both a relatively volatile, simple ester like methyl benzoate and a larger, more complex drug molecule like zafirlukast, especially in the presence of excipients and other interfering substances found in complex matrices. orbit.comrsc.org
| Analytical Technique | Analyte(s) | Key Features |
| HPLC with UV/Fluorescence Detection | Zafirlukast | Used for quantification in pharmaceutical formulations and biological samples. researchgate.netresearchgate.net |
| Derivative Spectrophotometry | Zafirlukast | An alternative to HPLC for quantification. researchgate.netresearchgate.net |
| Capillary Zone Electrophoresis with UV Detection | Parabens (Methyl, Ethyl, etc.) | Fast analysis time for similar compounds. rsc.org |
| LC-MS/GC-MS | Multiple Components | Powerful for separating and identifying individual components in complex mixtures. conicet.gov.ar |
Comparative Environmental Impact and Sustainability Assessments
Assessing the environmental impact and sustainability of chemical compounds involves evaluating their entire lifecycle, from synthesis to disposal. For pharmaceuticals like zafirlukast, this includes considering the greenness of the analytical methods used for its quantification. Green analytical chemistry principles aim to reduce the use of hazardous solvents and minimize waste. researchgate.net For example, greener HPTLC methods have been developed as alternatives to traditional HPLC methods for drug analysis. researchgate.net
The synthesis of methyl benzoate can be achieved through various methods, including Fischer esterification of benzoic acid and methanol (B129727). The sustainability of this process depends on the source of the reactants and the energy efficiency of the process.
Future Research Directions and Unanswered Questions
Elucidation of Unidentified Metabolites and Their Biological Activity
Zafirlukast (B1683622) is known to be extensively metabolized in the liver, primarily by the cytochrome P450 isozyme CYP2C9, before excretion. e-lactancia.orgwikipedia.orgnih.gov While the main hydroxylated metabolites have been identified and are known to be at least 90 times less potent as leukotriene receptor antagonists than the parent compound, a complete picture of all metabolic products is not fully established. e-lactancia.orgnyallergy.com Future research should focus on identifying any as-yet-uncharacterized metabolites. Following oral administration of a radiolabeled dose, about 10% is excreted in urine, with the rest found in feces, but unmetabolized zafirlukast is not detected in urine. e-lactancia.orgnih.gov This suggests a complex metabolic cascade that warrants further investigation.
Long-Term Environmental Impact Studies
The environmental fate of both methyl-benzoate and zafirlukast presents distinct areas for future research.
Methyl-benzoate: This compound is considered readily biodegradable and is not expected to persist in the environment. chemos.de However, its widespread use in consumer products and as a chemical intermediate means it is consistently released into aquatic and terrestrial systems. nih.gov While short-term toxicity data are available, long-term, low-dose exposure studies on a broader range of organisms are needed. Future research should investigate the potential for subtle, chronic effects on aquatic ecosystems and soil microorganisms. europa.eu Additionally, exploring its atmospheric photodegradation pathways and potential contribution to secondary organic aerosol formation would provide a more complete environmental profile. scbt.com
Zafirlukast: As a pharmaceutical, zafirlukast enters the environment primarily through patient excretion. Its low water solubility suggests it will likely partition to solid materials like sewage sludge. astrazeneca.com An environmental risk assessment by AstraZeneca, based on European usage data, calculated a Predicted Environmental Concentration (PEC) to Predicted No Effect Concentration (PNEC) ratio of 1.6 x 10-4, suggesting an insignificant risk. astrazeneca.com However, this assessment acknowledges that the ecotoxicity of zafirlukast's metabolites has not been studied and makes a worst-case assumption that they are as toxic as the parent compound. astrazeneca.com This represents a significant knowledge gap. Future long-term studies should focus on:
The environmental fate and toxicity of the major metabolites of zafirlukast.
The potential for bioaccumulation in aquatic organisms, even though the octanol-water partition coefficient predicts it to be low. astrazeneca.com
The effects of chronic exposure on non-target aquatic life, particularly given its specific biological mechanism of action.
Table 1: Environmental Fate and Ecotoxicity Data
| Compound | Parameter | Finding | Source |
|---|---|---|---|
| Methyl-benzoate | Biodegradability | Readily biodegradable. | chemos.de |
| Methyl-benzoate | Bioconcentration | Bioconcentration factor (BCF) of 12 suggests low potential. | nih.gov |
| Methyl-benzoate | Volatility from Water | Considered an important fate process; estimated half-life of 22 hours (river) and 14 days (lake). | nih.gov |
| Zafirlukast | PEC/PNEC Ratio | 1.6 x 10-4, indicating insignificant environmental risk. | astrazeneca.com |
| Zafirlukast | Lowest NOEC | 0.64 mg/L for Daphnia magna (reproductive toxicity). | astrazeneca.com |
| Zafirlukast | Metabolite Ecotoxicity | Not studied; represents a key data gap. | astrazeneca.com |
Investigation of Novel Pharmacological Targets
While zafirlukast's primary mechanism is the potent and selective antagonism of the CysLT1 receptor, emerging research suggests it may have other pharmacological targets. drugbank.com Investigating these novel targets could lead to the repurposing of zafirlukast for new therapeutic indications.
Recent studies have identified zafirlukast as a modulator of several other proteins:
Tumor Necrosis Factor Receptor 1 (TNFR1): Zafirlukast has been identified as a small-molecule inhibitor of TNFR1 signaling, independent of ligand binding. acs.org This discovery positions the zafirlukast scaffold as a template for developing new anti-inflammatory agents, with recent work producing analogues with improved potency against NF-κB activation. acs.org
Soluble Epoxide Hydrolase (sEH) and PPARγ: A 2019 study found that zafirlukast is a dual modulator, inhibiting sEH and activating Peroxisome Proliferator-Activated Receptor gamma (PPARγ). frontiersin.org This dual activity suggests potential applications in cardiovascular and metabolic diseases. frontiersin.org
MAPK14 (p38 MAP kinase): A computational analysis followed by enzymatic assays showed that zafirlukast can inhibit MAPK14, a target for inflammatory diseases, at therapeutically relevant concentrations. plos.org
SARS-CoV-2 Helicase: In silico modeling and subsequent in vitro assays identified zafirlukast as an inhibitor of the SARS-CoV-2 helicase, suggesting a potential antiviral application. tandfonline.com
TMEM16A Channel: Research has shown zafirlukast can target and inhibit the TMEM16A channel, which is implicated in the proliferation of lung adenocarcinoma cells, demonstrating anticancer properties in preclinical models. nih.gov
Future research should aim to validate these findings in vivo and explore the clinical relevance of these secondary targets.
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
Developing more efficient and environmentally friendly synthetic routes for both zafirlukast and methyl-benzoate is an important area of ongoing research.
For methyl-benzoate , traditional synthesis often relies on Fischer esterification, which can involve harsh acidic catalysts and challenging purification. rsc.org Modern research is focused on greener alternatives. One promising approach involves using deep eutectic solvents (DESs) based on p-toluenesulfonic acid and choline (B1196258) chloride, which act as both a catalyst and an extractant, achieving high yields (93.46%) and allowing for catalyst recycling. rsc.org Another novel method uses a titanium-zirconium solid acid catalyst for the direct condensation of benzoic acid and methanol (B129727), avoiding the need for other auxiliary acids. Further research into microwave-assisted synthesis is also underway, which could dramatically shorten reaction times, though challenges with pressure accumulation have been noted. uwlax.edu
Clinical Research on Emerging Therapeutic Applications
Beyond its established use in chronic asthma, zafirlukast is being investigated for a range of other conditions, driven by its anti-inflammatory and newly discovered pharmacological activities. nih.gov
Current and future clinical research should focus on validating preliminary findings in areas such as:
Oncology: Laboratory studies have shown that zafirlukast has anti-tumor activity in ovarian cancer and lung adenocarcinoma models. nih.govclinicaltrials.gov A clinical trial has been designed to evaluate its efficacy in patients with marker-relapsed ovarian cancer. clinicaltrials.gov
Dermatology: Off-label use for chronic urticaria is reported, and controlled clinical trials are needed to establish efficacy and optimal use in this and other inflammatory skin conditions. nih.gov
Cardiovascular and Metabolic Diseases: Based on its demonstrated activity as a dual sEH/PPARγ modulator, preclinical and eventually clinical studies are warranted to explore its potential in treating conditions like the metabolic syndrome. frontiersin.org
Infectious Diseases: Its inhibitory effect on the SARS-CoV-2 helicase suggests a potential role as a repurposed antiviral agent, which requires further validation. tandfonline.com
These emerging applications highlight the potential for zafirlukast to be repurposed, offering new therapeutic options for a variety of diseases.
Compound Reference Table
Q & A
Q. What are the primary molecular mechanisms of zafirlukast beyond CysLT1 receptor antagonism?
Zafirlukast exhibits pleiotropic effects, including mitochondrial biogenesis enhancement via CREB/PGC-1α signaling in bronchial epithelial cells (measured via oxygen consumption assays, mtDNA quantification, and Western blot for PGC-1α, NRF1, and TFAM) . It also acts as a pan-thiol isomerase inhibitor, disrupting platelet function and thrombosis by targeting enzymes like protein disulfide isomerase (PDI) (validated via MPB labeling assays and migration assays in HEK293T cells) .
Q. Which experimental models are standard for studying zafirlukast’s anti-inflammatory effects?
- In vitro: LPS-treated A549/MLE-12 lung epithelial cells for TLR4/NF-κB/NLRP3 pathway analysis (ELISA for IL-1β, TNF-α; Western blot for NLRP3, cleaved caspase-1) .
- In vivo: Bleomycin (BLM)-induced lung fibrosis in mice, with endpoints like collagen deposition, inflammatory cell infiltration, and alveolar protein leakage. Nintedanib is often used as a positive control .
Q. How is zafirlukast’s pharmacokinetic profile characterized in preclinical studies?
Key parameters include plasma protein binding (>99%), volume of distribution (~70 L), and CYP2C9-mediated metabolism. Drug interactions (e.g., with erythromycin or fluconazole) are assessed via coadministration studies measuring bioavailability changes. Radiolabeled zafirlukast in rats confirms minimal blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on zafirlukast’s efficacy for asthma exacerbations?
Systematic reviews highlight low-to-moderate evidence quality due to lack of intention-to-treat analysis and publication bias. Researchers should conduct dose-response studies, standardize outcome measures (e.g., emergency visits, corticosteroid use), and use adaptive trial designs to account for heterogeneity in asthma phenotypes .
Q. What methodologies optimize zafirlukast’s therapeutic index in repurposing studies?
- Bactericidal effects: Use transmission electron microscopy (TEM) to assess morphological changes in Mycobacterium abscessus (e.g., cell wall disorganization) at 64 µM, with viability assays (CFU counts) on replicating bacteria .
- Metabolic reprogramming: Drug-initiated activity metabolomics (DIAM) identifies endogenous metabolites like myristoylglycine to mimic zafirlukast’s adipocyte browning effects while reducing cytotoxicity .
Q. What experimental designs validate zafirlukast’s dual role in acute lung injury (ALI) and fibrosis?
- Time-staged interventions: Administer zafirlukast during the early inflammatory phase (Days 1–7 post-BLM) and assess fibrosis markers (α-SMA, hydroxyproline) at Day 21 .
- Pathway modulation: Combine RNA-seq with phosphoproteomics to map TLR4/NF-κB/NLRP3 crosstalk and off-target effects (e.g., thiol isomerase inhibition) .
Q. How do researchers address zafirlukast’s cytotoxicity in high-dose applications?
Structure-activity relationship (SAR) studies modify the quinolone core to reduce hepatotoxicity. In vitro cytotoxicity is assessed via MTT assays in HEK293T cells (safe up to 30 µM) . Co-administration with antioxidants (e.g., NAC) mitigates oxidative stress in hepatic models .
Methodological Guidance
Q. What assays quantify zafirlukast’s impact on mitochondrial function?
Q. How are zafirlukast impurities (e.g., methyl benzoate derivatives) analyzed during synthesis?
Reverse-phase HPLC with gradient elution (C18 column, UV detection at 254 nm) identifies impurities at 0.05–0.15%. LC-MS confirms structural analogs like 4-amino-1-benzyl-2(1H)-pyrimidinone .
Q. What statistical approaches are recommended for pharmacokinetic (PK) studies?
Use nonlinear mixed-effects modeling (NONMEM) for population PK analysis. JMP or SAS validates assay reproducibility (e.g., Ficarra et al.’s LC method for zafirlukast quantification) .
Data Contradictions and Solutions
- Conflicting evidence on leukotriene receptor specificity : Some studies show zafirlukast inhibits both CysLT1 and CysLT2 in conjunctival goblet cells, while others report CysLT1 selectivity. Resolve via comparative binding assays (e.g., radioligand displacement in transfected cells) .
- Variable efficacy in brown adipocyte induction : Screen for patient-specific factors (e.g., BMI, baseline metabolic rate) using DIAM-guided metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
